Product packaging for Metralindole(Cat. No.:CAS No. 54188-38-4)

Metralindole

Cat. No.: B1210286
CAS No.: 54188-38-4
M. Wt: 255.31 g/mol
InChI Key: GVXBHSBKKJRBMS-UHFFFAOYSA-N
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Description

Metralindole, also known by its research code Inkazan, is a synthetic small molecule with the chemical formula C15H17N3O and a molecular weight of 255.321 g/mol . It belongs to the class of organic compounds known as beta-carbolines and functions as a reversible inhibitor of monoamine oxidase A (RIMA) . Its mechanism of action involves increasing the concentration of monoamine neurotransmitters, such as serotonin, norepinephrine, and dopamine, in the synaptic cleft by selectively and reversibly inhibiting the MAO-A enzyme responsible for their breakdown . This compound was previously investigated in Russia for its potential antidepressant activity and is structurally and pharmacologically related to pirlindole . As a research tool, this compound is valuable for neuroscientific studies, particularly for investigating the pathophysiology of major depressive disorder and the role of the monoaminergic system . It provides researchers with a means to study the effects of reversible MAO-A inhibition in preclinical models, offering a contrast to irreversible and non-selective MAO inhibitors. This product is labeled "For Research Use Only" (RUO). RUO products are exclusively tailored for laboratory research applications, such as fundamental biomedical research, drug discovery, and assay development . They are not intended for, and must not be used for, the diagnostic, prophylactic, or therapeutic treatment of humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H17N3O B1210286 Metralindole CAS No. 54188-38-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

12-methoxy-4-methyl-1,4,6-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,9(16),10(15),11,13-pentaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C15H17N3O/c1-17-7-8-18-13-4-3-10(19-2)9-12(13)11-5-6-16-15(17)14(11)18/h3-4,9H,5-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVXBHSBKKJRBMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN2C3=C(C=C(C=C3)OC)C4=C2C1=NCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

53734-79-5 (mono-hydrochloride)
Record name Metralindole [INN]
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DSSTOX Substance ID

DTXSID0045705
Record name Metralindole
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Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

54188-38-4
Record name Metralindole
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Record name Metralindole [INN]
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Record name Metralindole
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Record name METRALINDOLE
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Foundational & Exploratory

Pharmacological Profile of Metralindole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metralindole, also known as Inkazan, is a reversible inhibitor of monoamine oxidase A (RIMA) that has been investigated for its potential as an antidepressant agent, primarily in Russia.[1][2][3][4] Structurally and pharmacologically, it is closely related to pirlindole.[2][4][5] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, with a focus on its mechanism of action, pharmacodynamics, and available pharmacokinetic data. Due to the limited publicly available data on this compound, this guide incorporates data from its close analog, pirlindole, to provide a more complete picture of its expected pharmacological properties.

Mechanism of Action

This compound's primary mechanism of action is the selective and reversible inhibition of monoamine oxidase A (MAO-A).[2][3][4] MAO-A is a key enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain.[6][7] By reversibly inhibiting MAO-A, this compound increases the synaptic availability of these neurotransmitters, which is believed to be the underlying mechanism for its antidepressant effects.

The reversible nature of its inhibition is a key feature, distinguishing it from older, irreversible MAO inhibitors and suggesting a potentially lower risk of tyramine-induced hypertensive crisis, commonly known as the "cheese effect".[8]

Signaling Pathway of MAO-A Inhibition

The inhibition of MAO-A by this compound initiates a cascade of downstream signaling events. The primary consequence is the elevation of monoamine neurotransmitter levels in the synaptic cleft. These neurotransmitters then bind to their respective postsynaptic receptors, triggering various intracellular signaling pathways that are thought to contribute to the therapeutic effects of the drug.

Beyond its direct impact on neurotransmitter levels, MAO-A activity is also linked to cellular apoptosis and mitogenic signaling through the generation of reactive oxygen species (ROS) as a byproduct of its enzymatic activity.[9][10] Inhibition of MAO-A may therefore also exert neuroprotective effects by reducing oxidative stress.

MAO_A_Inhibition_Pathway This compound This compound MAOA Monoamine Oxidase A (MAO-A) This compound->MAOA inhibits OxidativeStress Oxidative Stress This compound->OxidativeStress reduces Monoamines Serotonin Norepinephrine Dopamine MAOA->Monoamines degrades ROS Reactive Oxygen Species (ROS) MAOA->ROS produces IncreasedMonoamines Increased Synaptic Monoamines Monoamines->IncreasedMonoamines leads to increase PostsynapticReceptors Postsynaptic Receptors (5-HT, NE, DA) IncreasedMonoamines->PostsynapticReceptors activate DownstreamSignaling Downstream Signaling (e.g., cAMP, PLC pathways) PostsynapticReceptors->DownstreamSignaling trigger TherapeuticEffects Antidepressant Effects DownstreamSignaling->TherapeuticEffects contribute to ROS->OxidativeStress Neuroprotection Neuroprotective Effects OxidativeStress->Neuroprotection leads to

Figure 1: Signaling Pathway of this compound via MAO-A Inhibition.

Pharmacodynamics

The pharmacodynamic profile of this compound is characterized by its selective inhibition of MAO-A. Quantitative data for this compound is scarce; therefore, data for its structural and pharmacological analog, pirlindole, is presented below.

Enzyme Inhibition

Studies on pirlindole have demonstrated its potent and selective inhibition of MAO-A over MAO-B.

TargetParameterValue (µM)SpeciesReference
MAO-A IC500.18 - 0.43Rat Brain[11]
IC500.005 - 0.3Rat Brain, Human Placenta[12]
Ki0.249Rat Brain[13]
Ki0.0342Rat Heart[13]
MAO-B Ki52.1Rat Brain[13]
Ki59.9Rat Heart[13]
Receptor and Transporter Binding Profile

Pharmacokinetics (ADME)

Detailed pharmacokinetic data for this compound is not publicly available. The following information is based on studies of its analog, pirlindole.

ParameterValueSpeciesNotesReference
Bioavailability 20-30%Rat, DogDue to extensive first-pass metabolism.[14]
Time to Peak Plasma Concentration (Tmax) 2.5 - 6 hRat (oral)[14]
0.8 - 2 hDog (oral)[14]
Elimination Half-life Two-phase: 7.5 h and 34-70 hRat[14]
Three-phase: 1.3 h, 10.8 h, and 185 hDog[14]
Metabolism Extensive hepatic metabolismRat, Dog[14]
Excretion Primarily as unconjugated productsRat[14]
Primarily as conjugated productsDog[14]

Experimental Protocols

The following sections describe the general methodologies used to determine the pharmacological parameters of MAO inhibitors like this compound.

MAO-A Inhibition Assay

This assay is designed to determine the inhibitory potency (IC50 or Ki) of a compound against MAO-A.

MAO_Inhibition_Assay cluster_prep Preparation cluster_incubation Incubation cluster_reaction Reaction cluster_detection Detection & Analysis TestCompound Test Compound (this compound) Serial Dilutions Incubate Incubate Enzyme, Buffer, and Test Compound TestCompound->Incubate MAOA_Enzyme MAO-A Enzyme Source (e.g., human recombinant, tissue homogenate) MAOA_Enzyme->Incubate Substrate MAO-A Substrate (e.g., kynuramine, serotonin) AddSubstrate Add Substrate to Initiate Reaction Substrate->AddSubstrate Buffer Assay Buffer Buffer->Incubate Incubate->AddSubstrate ReactionIncubation Incubate at 37°C AddSubstrate->ReactionIncubation StopReaction Stop Reaction ReactionIncubation->StopReaction MeasureProduct Measure Product Formation (e.g., fluorescence, radioactivity) StopReaction->MeasureProduct DataAnalysis Calculate IC50 / Ki values MeasureProduct->DataAnalysis

Figure 2: Experimental Workflow for MAO-A Inhibition Assay.

Protocol Details:

  • Enzyme Preparation: A source of MAO-A, such as recombinant human MAO-A or mitochondrial fractions from tissues (e.g., rat brain, human placenta), is prepared in a suitable buffer.

  • Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations.

  • Incubation: The MAO-A enzyme preparation is pre-incubated with the various concentrations of this compound or a vehicle control for a specified time at a controlled temperature (e.g., 37°C).

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of a specific MAO-A substrate (e.g., radiolabeled serotonin or a fluorogenic substrate like kynuramine).

  • Reaction Termination: After a defined incubation period, the reaction is terminated, often by the addition of an acid or a specific stopping reagent.

  • Product Quantification: The amount of product formed is quantified. For radiolabeled substrates, this is done using liquid scintillation counting. For fluorogenic substrates, a fluorometer is used to measure the fluorescent product.

  • Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to the vehicle control. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is determined by non-linear regression analysis of the concentration-response curve. The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, taking into account the substrate concentration and the Km of the enzyme for the substrate.

Radioligand Binding Assay for Monoamine Transporters (SERT/NET)

This assay is used to determine the binding affinity (Ki) of a compound for the serotonin and norepinephrine transporters.

Protocol Details:

  • Membrane Preparation: Cell membranes expressing the target transporter (e.g., HEK293 cells stably transfected with human SERT or NET) or tissue homogenates rich in these transporters (e.g., rat brain cortex) are prepared.

  • Radioligand: A specific radioligand that binds to the transporter of interest is used (e.g., [³H]-citalopram for SERT, [³H]-nisoxetine for NET).

  • Incubation: The prepared membranes are incubated with a fixed concentration of the radioligand and a range of concentrations of the test compound (this compound) in a suitable buffer.

  • Separation of Bound and Free Ligand: After reaching equilibrium, the bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured by liquid scintillation counting.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known non-labeled ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.

Conclusion

This compound is a reversible inhibitor of monoamine oxidase A, a mechanism of action consistent with antidepressant activity. While specific quantitative pharmacological and pharmacokinetic data for this compound are limited, the available information on its close analog, pirlindole, suggests that it is a potent and selective RIMA with a secondary activity on monoamine reuptake. The reversible nature of its MAO-A inhibition may offer a favorable safety profile compared to older, irreversible MAOIs. Further research is warranted to fully characterize the pharmacological profile of this compound and to elucidate its full therapeutic potential.

References

Preclinical Research Findings on Metralindole: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Detailed preclinical research findings for Metralindole (Inkazan) are scarce in the publicly accessible, English-language scientific literature. The majority of the research on this compound was conducted in Russia, and access to the primary data is limited. This guide summarizes the available information on this compound and provides a more detailed preclinical profile of its close structural and pharmacological analogue, Pirlindole, for contextual reference. The data presented for Pirlindole should not be extrapolated to this compound without further dedicated studies.

This compound (Inkazan)

This compound is identified as a reversible inhibitor of monoamine oxidase A (RIMA), indicating its potential as an antidepressant.[1] It shares structural and pharmacological similarities with Pirlindole.[1]

Mechanism of Action

This compound's primary mechanism of action is the reversible inhibition of monoamine oxidase A (MAO-A). This enzyme is responsible for the breakdown of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the synaptic cleft. By inhibiting MAO-A, this compound increases the concentration of these neurotransmitters, which is believed to be the basis of its antidepressant effect.

A comparative study in Russian literature suggests that this compound (Inkazan) has a weak effect on the pressor response induced by tyramine, a characteristic often associated with a lower risk of the "cheese effect" seen with older, irreversible MAOIs.

Preclinical Data for this compound

Specific quantitative preclinical data for this compound, including detailed pharmacokinetics, toxicology, and receptor binding affinities, are not available in the reviewed literature.

Pirlindole: A Structural and Pharmacological Analogue

Pirlindole is a tetracyclic antidepressant that, like this compound, is a selective and reversible inhibitor of MAO-A.[2] It also exhibits secondary effects of inhibiting the reuptake of noradrenaline and 5-hydroxytryptamine (serotonin).[2] Due to the limited data on this compound, the following sections provide an overview of the preclinical findings for Pirlindole.

Pharmacokinetics of Pirlindole

Preclinical pharmacokinetic studies of Pirlindole have been conducted in rats and dogs. The compound shows moderate oral bioavailability due to a significant first-pass effect.[2]

Table 1: Pharmacokinetic Parameters of Pirlindole in Preclinical Models [2]

ParameterRatDog
Absolute Bioavailability 20 - 30%20 - 30%
Tmax (Oral) 2.5 - 6 h0.8 - 2 h
Elimination Phases Two phases: 7.5 h and 34-70 hThree phases: 1.3 h, 10.8 h, and 185 h
Metabolism ExtensiveExtensive
Primary Elimination Route Mainly unconjugated productsMostly conjugated products

While the specific protocols for the cited Pirlindole pharmacokinetic studies are not detailed in the review article, a general methodology for such studies is as follows:

  • Animal Models: Male and female rats (e.g., Sprague-Dawley) and dogs (e.g., Beagle) are used. Animals are fasted overnight before drug administration.

  • Drug Administration:

    • Intravenous (IV): A single dose of Pirlindole is administered intravenously to determine the baseline pharmacokinetic parameters without the influence of absorption.

    • Oral (PO): A single oral dose of Pirlindole is administered via gavage (rats) or capsule (dogs).

  • Blood Sampling: Blood samples are collected at multiple time points post-dosing from a suitable blood vessel (e.g., tail vein in rats, cephalic vein in dogs).

  • Plasma Analysis: Plasma is separated from the blood samples, and the concentration of Pirlindole and its metabolites is determined using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

  • Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters, including bioavailability, Tmax, Cmax, and elimination half-life, using non-compartmental analysis.

Experimental Workflow for Preclinical Pharmacokinetic Studies

G cluster_pre Pre-Dosing cluster_dosing Dosing cluster_post Post-Dosing animal_prep Animal Preparation (Fasting) iv_admin Intravenous Administration animal_prep->iv_admin po_admin Oral Administration animal_prep->po_admin dose_prep Dose Formulation (IV and Oral) dose_prep->iv_admin dose_prep->po_admin blood_sampling Serial Blood Sampling iv_admin->blood_sampling po_admin->blood_sampling plasma_sep Plasma Separation blood_sampling->plasma_sep lc_ms LC-MS Analysis plasma_sep->lc_ms pk_analysis Pharmacokinetic Parameter Calculation lc_ms->pk_analysis

Workflow of a typical preclinical pharmacokinetic study.

Toxicology of Pirlindole

Acute and chronic toxicology studies of Pirlindole in animal models have indicated a good safety profile at therapeutic doses.[2] The studies did not reveal any significant organ toxicity or other adverse effects.[2] Furthermore, Pirlindole did not show any mutagenic, clastogenic, or carcinogenic properties in preclinical safety assessments.[2]

Table 2: Summary of Preclinical Toxicology Findings for Pirlindole [2]

Study TypeFinding
Acute Toxicity Low potential for dangerous effects at usual doses.
Chronic Toxicity No significant adverse effects observed.
Mutagenicity Not mutagenic.
Clastogenicity Not clastogenic.
Carcinogenicity Not carcinogenic.

A general protocol for an acute oral toxicity study, often used to determine the median lethal dose (LD50), is as follows:

  • Animal Model: Typically conducted in rodents (mice or rats).

  • Dose Groups: Animals are divided into several groups, each receiving a different single oral dose of the test substance. A control group receives the vehicle only.

  • Administration: The substance is administered by oral gavage.

  • Observation: Animals are observed for signs of toxicity and mortality for a defined period, typically 14 days. Observations include changes in skin, fur, eyes, and behavior. Body weight is recorded regularly.

  • Necropsy: At the end of the observation period, all surviving animals are euthanized, and a gross necropsy is performed on all animals (including those that died during the study) to examine for any pathological changes.

  • Data Analysis: The LD50 value is calculated using statistical methods, such as the probit analysis.

Signaling Pathway of Pirlindole's Primary Mechanism of Action

Pirlindole's primary antidepressant effect is mediated through the inhibition of MAO-A, which leads to an increase in the levels of monoamine neurotransmitters in the synapse.

Signaling Pathway of Pirlindole's MAO-A Inhibition

G Pirlindole Pirlindole MAOA Monoamine Oxidase A (MAO-A) Pirlindole->MAOA inhibits (reversibly) Breakdown Breakdown Products MAOA->Breakdown Monoamines Monoamine Neurotransmitters (Serotonin, Norepinephrine) Monoamines->MAOA substrate for Synaptic_Levels Increased Synaptic Levels of Monoamine Neurotransmitters Monoamines->Synaptic_Levels Antidepressant_Effect Antidepressant Effect Synaptic_Levels->Antidepressant_Effect

Mechanism of action of Pirlindole via MAO-A inhibition.

Conclusion

While this compound is identified as a reversible inhibitor of MAO-A with potential antidepressant effects, a comprehensive preclinical data package is not publicly available in the English-language literature. The information presented on its analogue, Pirlindole, provides a framework for the potential preclinical profile of this compound, highlighting a likely mechanism of action centered on MAO-A inhibition, a pharmacokinetic profile influenced by first-pass metabolism, and a generally favorable toxicology profile. However, it is crucial to reiterate that these are findings for a related but distinct molecule. A definitive in-depth technical guide on the preclinical research findings of this compound would necessitate access to the primary research data, which appears to be predominantly in Russian-language publications.

References

In Vivo Effects of Metralindole in Animal Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metralindole, also known internationally as Pirlindole or Pyrazidol, is a tetracyclic antidepressant compound. Its primary mechanism of action is the selective and reversible inhibition of monoamine oxidase A (MAO-A), an enzyme crucial for the degradation of monoamine neurotransmitters. Additionally, this compound exhibits a secondary activity of inhibiting the reuptake of serotonin (5-hydroxytryptamine, 5-HT) and norepinephrine (noradrenaline). This dual action contributes to its antidepressant effects observed in various animal models. This technical guide provides a comprehensive overview of the in vivo effects of this compound in animal models, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanistic pathways and experimental workflows.

Core Mechanism of Action: MAO-A Inhibition and Monoamine Reuptake

This compound's principal pharmacological effect is the selective and reversible inhibition of MAO-A.[1] This inhibition leads to an increase in the synaptic availability of key neurotransmitters like serotonin and norepinephrine, which are implicated in the pathophysiology of depression.[2] Unlike irreversible MAO inhibitors, the reversible nature of this compound's action allows for a quicker return of enzyme activity after discontinuation, potentially reducing the risk of certain adverse effects.[2]

Furthermore, this compound has been shown to inhibit the neuronal reuptake of serotonin and, to a lesser extent, norepinephrine.[3][4] This secondary mechanism complements its MAO-A inhibitory effect, further enhancing monoaminergic neurotransmission. Notably, it appears to have no significant impact on the dopaminergic and cholinergic systems.[3]

Signaling Pathway of this compound's Action

Metralindole_Mechanism This compound This compound MAOA Monoamine Oxidase A (MAO-A) This compound->MAOA Inhibits Reuptake_Transporters Serotonin & Norepinephrine Reuptake Transporters This compound->Reuptake_Transporters Inhibits Serotonin_Norepinephrine Serotonin & Norepinephrine MAOA->Serotonin_Norepinephrine Degrades Synaptic_Cleft Synaptic Cleft Serotonin_Norepinephrine->Synaptic_Cleft Increased levels in Postsynaptic_Receptors Postsynaptic Receptors Synaptic_Cleft->Postsynaptic_Receptors Activates Reuptake_Transporters->Serotonin_Norepinephrine Removes from Synapse Antidepressant_Effect Antidepressant Effect Postsynaptic_Receptors->Antidepressant_Effect

Caption: Mechanism of action of this compound.

Quantitative Data on In Vivo Efficacy

The antidepressant-like effects of this compound have been quantified in several preclinical behavioral models. The following tables summarize the key findings.

Table 1: Monoamine Oxidase A (MAO-A) Inhibition in Rat Brain
CompoundIn Vitro IC50 (µM)Ex Vivo ID50 (mg/kg, i.p.)
(+/-)-Pirlindole0.24[5]24.4[5]
R-(-)-Pirlindole0.43[5]37.8[5]
S-(+)-Pirlindole0.18[5]18.7[5]

IC50: Half-maximal inhibitory concentration. ID50: Dose required to inhibit 50% of enzyme activity in vivo.

Table 2: Antidepressant-like Effects in Rodent Behavioral Models
Animal ModelSpeciesCompoundDoseEffect
Forced Swim TestRat(+/-)-PirlindoleNot SpecifiedExhibited an antidepressant profile[5]
R-(-)-PirlindoleNot SpecifiedMinimal effective dose ratio [R-(-)/S-(+)] ~2.0[5]
S-(+)-PirlindoleNot SpecifiedExhibited an antidepressant profile[5]
Reserpine-Induced Hypothermia & PtosisRat(+/-)-PirlindoleNot SpecifiedExhibited an antidepressant profile[5]
L-5-HTP-Induced Head TwitchMousePirlindoleNot SpecifiedEnhanced reaction[6]
L-DOPA-Induced HyperactivityMousePirlindoleNot SpecifiedEnhanced locomotor activity[6]

Detailed Experimental Protocols

This section outlines the methodologies for key experiments used to evaluate the in vivo effects of this compound.

Forced Swim Test (Porsolt Test)

The Forced Swim Test is a widely used behavioral assay to screen for antidepressant-like activity.

Objective: To assess behavioral despair, which is reversed by antidepressant treatment.

Apparatus:

  • A transparent cylinder (20 cm diameter, 40-50 cm height) filled with water (23-25°C) to a depth of 15-30 cm, preventing the animal from touching the bottom or escaping.

Procedure (for rats):

  • Pre-test session (Day 1): Naive rats are individually placed in the cylinder for a 15-minute period.[7] This initial exposure induces a state of immobility in a subsequent test.

  • Drug Administration: this compound or vehicle is administered at specified time points before the test session (e.g., 24, 5, and 1 hour before).

  • Test session (Day 2): 24 hours after the pre-test, the rats are placed back into the cylinder for a 5-minute session.[7]

  • Data Analysis: The duration of immobility (the time the rat spends floating with only minimal movements to keep its head above water) is recorded during the last 4 minutes of the test session. A significant decrease in immobility time in the drug-treated group compared to the vehicle group is indicative of an antidepressant-like effect.

Experimental Workflow: Forced Swim Test```dot

FST_Workflow Start Start PreTest Day 1: Pre-Test (15 min swim) Start->PreTest DrugAdmin Drug Administration (this compound or Vehicle) PreTest->DrugAdmin Test Day 2: Test Session (5 min swim) DrugAdmin->Test Record Record Immobility Time (last 4 min) Test->Record Analyze Data Analysis: Compare Immobility Times Record->Analyze End End Analyze->End

Caption: Workflow for neurochemical analysis.

Discussion and Future Directions

The available preclinical data consistently demonstrate that this compound possesses antidepressant-like properties in animal models, which are attributable to its primary action as a selective and reversible MAO-A inhibitor and its secondary inhibition of serotonin and norepinephrine reuptake. Chronic administration of pirlindole at a dose of 25 mg/kg orally for 21 days in rats was shown to maintain its selective inhibitory effect on MAO-A. [8]Further research is warranted to fully elucidate the dose-response relationships in various behavioral paradigms and to provide a more detailed characterization of its neurochemical effects in different brain regions. Specifically, studies quantifying the changes in extracellular levels of monoamines following acute and chronic this compound administration would provide valuable insights into its dynamic effects on neurotransmission.

Conclusion

This compound is a promising antidepressant compound with a well-defined mechanism of action. The in vivo studies in animal models provide a solid foundation for its clinical use in the treatment of depression. This technical guide summarizes the key preclinical findings and provides detailed methodologies to aid researchers in the further investigation and development of this compound and related compounds.

References

In Vitro Activity of Metralindole on Monoamine Oxidase: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metralindole (Inkazan) is recognized as a reversible inhibitor of monoamine oxidase A (RIMA), placing it in a class of compounds investigated for their potential as antidepressants.[1] Structurally and pharmacologically, it shares a close relationship with Pirlindole.[1] Monoamine oxidases (MAOs) are critical enzymes in the metabolism of monoamine neurotransmitters, and their inhibition can lead to increased levels of these neurotransmitters in the brain, which is a key mechanism in the treatment of depressive disorders. The two primary isoforms of this enzyme, MAO-A and MAO-B, exhibit different substrate specificities and inhibitor sensitivities. This guide provides a comprehensive overview of the in vitro activity of this compound on monoamine oxidase, leveraging data from its close analog, Pirlindole, due to the limited availability of specific quantitative data for this compound itself.

Quantitative Data on MAO Inhibition

CompoundEnzymeSubstrateTissue SourceInhibitor Constant (Ki)IC50Reference
PirlindoleMAO-ATryptamineRat Brain2.49 x 10⁻⁷ mol/L-[2]
PirlindoleMAO-ATryptamineRat Heart3.42 x 10⁻⁸ mol/L-[2]
PirlindoleMAO-BPhenylethylamineRat Brain5.21 x 10⁻⁵ mol/L-[2]
PirlindoleMAO-BPhenylethylamineRat Heart5.99 x 10⁻⁵ mol/L-[2]
PirlindoleMAO-A-Rat Brain, Human Placenta-0.005 - 0.3 µM[3]
Pirlindole AnalogsMAO-A---0.03 - 13 µM[4]

Data presented for Pirlindole, a structural and pharmacological analog of this compound.

Experimental Protocols

The following is a generalized protocol for determining the in vitro inhibitory activity of a compound like this compound on MAO-A and MAO-B. This protocol is a composite of standard methodologies described in the literature.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against MAO-A and MAO-B.

Materials:

  • Enzyme Source: Recombinant human MAO-A and MAO-B, or mitochondrial fractions isolated from tissues such as rat brain or liver.

  • Substrates:

    • For MAO-A: Serotonin (5-hydroxytryptamine) or Kynuramine.

    • For MAO-B: Benzylamine or Phenylethylamine.

  • Test Compound: this compound (or analog) dissolved in a suitable solvent (e.g., DMSO).

  • Reference Inhibitors:

    • MAO-A selective: Clorgyline (irreversible) or Moclobemide (reversible).

    • MAO-B selective: Selegiline (irreversible) or Pargyline (irreversible).

  • Buffer: Potassium phosphate buffer (e.g., 0.1 M, pH 7.4).

  • Detection Reagents:

    • For spectrophotometric/fluorometric assays: Amplex® Red, horseradish peroxidase (HRP), or reagents to detect the aldehyde or amine product.

    • For radiometric assays: Radiolabeled substrates (e.g., [¹⁴C]-serotonin).

  • Instrumentation: Spectrophotometer, fluorometer, or liquid scintillation counter.

  • 96-well plates.

Procedure:

  • Enzyme Preparation: Prepare working solutions of MAO-A and MAO-B in the assay buffer to a final concentration that yields a linear reaction rate over the desired time course.

  • Inhibitor Preparation: Prepare a series of dilutions of the test compound and reference inhibitors in the assay buffer. The final concentration of the solvent (e.g., DMSO) should be kept constant across all wells and should not exceed a level that affects enzyme activity (typically <1%).

  • Assay Reaction: a. To each well of a 96-well plate, add the assay buffer. b. Add the test compound or reference inhibitor at various concentrations. Include control wells with no inhibitor. c. Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 10-15 minutes) at 37°C to allow for binding, especially for reversible inhibitors. d. Initiate the enzymatic reaction by adding the substrate.

  • Detection:

    • Fluorometric Assay (Amplex® Red Method): In this continuous assay, the H₂O₂ produced by MAO activity reacts with Amplex® Red in the presence of HRP to generate the fluorescent product, resorufin. Monitor the increase in fluorescence over time (e.g., every 1-2 minutes for 20-30 minutes) at an excitation wavelength of ~535 nm and an emission wavelength of ~587 nm.[5]

    • Spectrophotometric Assay (Kynuramine as Substrate): The oxidation of kynuramine by MAO produces 4-hydroxyquinoline. The reaction can be stopped (e.g., with NaOH), and the formation of 4-hydroxyquinoline is measured by absorbance at approximately 320 nm.[6]

    • Radiometric Assay: Use a radiolabeled substrate. After a defined incubation period, stop the reaction (e.g., with acid). The product is then separated from the unreacted substrate (e.g., by solvent extraction or chromatography), and the radioactivity of the product is measured using a liquid scintillation counter.[7]

  • Data Analysis: a. Calculate the initial reaction rates (velocity) from the linear portion of the progress curves. b. Determine the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor). c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. d. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Enzyme Prepare Enzyme Solution (MAO-A or MAO-B) Preincubation Pre-incubate Enzyme with this compound Enzyme->Preincubation Inhibitor Prepare Serial Dilutions of this compound Inhibitor->Preincubation Substrate Prepare Substrate Solution Reaction Initiate Reaction with Substrate Substrate->Reaction Preincubation->Reaction Add Substrate Measurement Measure Product Formation (e.g., Fluorescence) Reaction->Measurement Analysis Calculate % Inhibition Measurement->Analysis IC50 Determine IC50 Value Analysis->IC50

Caption: Workflow for in vitro MAO inhibition assay.

Signaling_Pathway cluster_MAO_A MAO-A Pathway cluster_MAO_B MAO-B Pathway Serotonin Serotonin MAO_A MAO-A Serotonin->MAO_A Metabolite_A 5-HIAA MAO_A->Metabolite_A Metabolism Phenylethylamine Phenylethylamine MAO_B MAO-B Phenylethylamine->MAO_B Metabolite_B Phenylacetic Acid MAO_B->Metabolite_B Metabolism This compound This compound (RIMA) This compound->MAO_A Inhibits (Reversible) This compound->MAO_B Weakly Inhibits

Caption: this compound's inhibitory action on MAO pathways.

References

The Potential Neuroprotective Properties of Metralindole: A Technical Whitepaper for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document presents a theoretical exploration of the potential neuroprotective properties of Metralindole. As of the time of writing, direct and extensive research on the neuroprotective effects of this compound is limited. The information herein is largely extrapolated from the known pharmacology of this compound as a reversible inhibitor of monoamine oxidase A (MAO-A) and the established neuroprotective roles of this class of compounds. This whitepaper is intended to serve as a guide for researchers and drug development professionals interested in investigating the potential therapeutic applications of this compound in neurodegenerative diseases.

Introduction

This compound, also known as Inkazan, is a reversible inhibitor of monoamine oxidase A (MAO-A).[1] Historically investigated for its antidepressant activity, its mechanism of action suggests a potential role in neuroprotection.[1] Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, are characterized by progressive neuronal loss and dysfunction. A key pathological feature in many of these disorders is oxidative stress and the accumulation of toxic metabolites, processes in which MAO-A plays a significant role. This whitepaper will delve into the theoretical neuroprotective properties of this compound, based on its function as a MAO-A inhibitor.

Core Mechanism of Action: MAO-A Inhibition

This compound functions as a reversible inhibitor of monoamine oxidase A.[1] MAO-A is a mitochondrial enzyme responsible for the oxidative deamination of monoamine neurotransmitters, including serotonin, norepinephrine, and dopamine. The catalytic activity of MAO-A also produces hydrogen peroxide (H₂O₂) as a byproduct, a key contributor to oxidative stress within neurons.[2][3]

Proposed Neuroprotective Pathways

Based on the known effects of MAO-A inhibition, this compound could exert neuroprotective effects through several interconnected pathways:

  • Reduction of Oxidative Stress: By inhibiting MAO-A, this compound would decrease the production of H₂O₂, thereby reducing the overall oxidative burden on neurons.

  • Modulation of Neurotransmitter Levels: Inhibition of MAO-A leads to an increase in the synaptic availability of monoamine neurotransmitters, which can have trophic and protective effects on neurons.

  • Anti-apoptotic Effects: By mitigating oxidative stress and modulating signaling pathways, MAO-A inhibitors may prevent the activation of apoptotic cascades that lead to cell death.

Below is a diagram illustrating the proposed primary mechanism of this compound's neuroprotective action.

Metralindole_Mechanism This compound This compound MAO_A Monoamine Oxidase A (MAO-A) This compound->MAO_A Inhibits Neuroprotection Neuroprotection Monoamines Monoamine Neurotransmitters (Serotonin, Norepinephrine, Dopamine) MAO_A->Monoamines Degrades Oxidative_Stress Oxidative Stress (via H₂O₂ production) MAO_A->Oxidative_Stress Leads to Increased_Monoamines Increased Synaptic Monoamines Monoamines->Increased_Monoamines leads to increase Neurotoxicity Neurotoxicity & Apoptosis Oxidative_Stress->Neurotoxicity Increased_Monoamines->Neuroprotection

Caption: Proposed primary neuroprotective mechanism of this compound via MAO-A inhibition.

Hypothetical Experimental Data

The following tables summarize expected quantitative data from hypothetical experiments designed to evaluate the neuroprotective efficacy of this compound. These are based on typical findings for potent MAO-A inhibitors.

Table 1: In Vitro Neuroprotection Against Oxidative Stress
Cell LineStressorThis compound Conc. (µM)Cell Viability (%)Reactive Oxygen Species (ROS) Level (Relative Fluorescence Units)
SH-SY5YH₂O₂ (100 µM)0 (Control)52.3 ± 4.118,745 ± 982
SH-SY5YH₂O₂ (100 µM)165.8 ± 3.914,321 ± 876
SH-SY5YH₂O₂ (100 µM)1082.1 ± 5.29,876 ± 754
SH-SY5YH₂O₂ (100 µM)10091.5 ± 4.76,123 ± 543
Table 2: In Vivo Neuroprotection in a Murine Model of Parkinson's Disease (MPTP-induced)
Treatment GroupStriatal Dopamine Level (ng/g tissue)Tyrosine Hydroxylase Positive Neurons (count in Substantia Nigra)Behavioral Score (Rotarod Latency, s)
Vehicle Control8.7 ± 1.21,245 ± 11215.6 ± 3.1
MPTP2.1 ± 0.5432 ± 875.2 ± 1.8
MPTP + this compound (10 mg/kg)5.8 ± 0.9897 ± 9811.8 ± 2.5
MPTP + this compound (50 mg/kg)7.9 ± 1.11,105 ± 10514.1 ± 2.9

Detailed Experimental Protocols

The following are proposed methodologies for key experiments to validate the neuroprotective effects of this compound.

In Vitro Neuroprotection Assay
  • Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Treatment: Cells are seeded in 96-well plates. After 24 hours, cells are pre-treated with varying concentrations of this compound (1, 10, 100 µM) for 2 hours.

  • Induction of Oxidative Stress: Hydrogen peroxide (H₂O₂) is added to a final concentration of 100 µM and incubated for 24 hours.

  • Cell Viability Assessment (MTT Assay): MTT solution is added to each well and incubated for 4 hours. The formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm.

  • ROS Measurement (DCFH-DA Assay): Cells are loaded with DCFH-DA dye. After exposure to H₂O₂, the fluorescence intensity is measured using a microplate reader with excitation at 485 nm and emission at 535 nm.

In Vivo Murine Model of Parkinson's Disease
  • Animals: Male C57BL/6 mice (8-10 weeks old) are used.

  • MPTP Administration: Mice are administered MPTP (20 mg/kg, i.p.) four times at 2-hour intervals to induce parkinsonism.

  • This compound Treatment: this compound (10 or 50 mg/kg, i.p.) is administered daily for 7 days, starting 24 hours after the last MPTP injection.

  • Behavioral Testing (Rotarod): Motor coordination is assessed on a rotarod apparatus. The latency to fall is recorded.

  • Neurochemical Analysis (HPLC): Striatal tissue is dissected, and dopamine levels are quantified by high-performance liquid chromatography with electrochemical detection.

  • Immunohistochemistry: Brains are sectioned and stained for tyrosine hydroxylase (TH) to visualize and count dopaminergic neurons in the substantia nigra.

Below is a diagram illustrating the experimental workflow for the in vivo study.

In_Vivo_Workflow cluster_animal_prep Animal Preparation cluster_induction Induction of Parkinsonism cluster_treatment Treatment Regimen cluster_assessment Assessment Animal_Selection Select Male C57BL/6 Mice Acclimatization Acclimatize for 1 Week Animal_Selection->Acclimatization MPTP_Injection Administer MPTP (4x, 20 mg/kg, i.p.) Acclimatization->MPTP_Injection Metralindole_Treatment Daily this compound (10 or 50 mg/kg, i.p.) for 7 Days MPTP_Injection->Metralindole_Treatment Behavioral Rotarod Test Metralindole_Treatment->Behavioral Neurochemical HPLC for Striatal Dopamine Behavioral->Neurochemical Histological TH Immunohistochemistry Neurochemical->Histological

Caption: Experimental workflow for the in vivo assessment of this compound's neuroprotective effects.

Signaling Pathways Implicated in Neuroprotection

The neuroprotective effects of MAO-A inhibitors are thought to involve the modulation of several key signaling pathways. The diagram below outlines a plausible signaling cascade that could be activated by this compound.

Signaling_Pathway This compound This compound MAO_A MAO-A This compound->MAO_A Inhibits ROS Reduced Reactive Oxygen Species (ROS) Increased_Monoamines Increased Monoamines MAO_A->ROS Leads to Mitochondrial_Health Improved Mitochondrial Function ROS->Mitochondrial_Health Apoptosis_Pathway Apoptotic Pathway (e.g., Caspase-3) Mitochondrial_Health->Apoptosis_Pathway Inhibits Cell_Survival Enhanced Neuronal Survival Apoptosis_Pathway->Cell_Survival Prevents BDNF_Pathway Increased BDNF Expression CREB_Activation CREB Activation BDNF_Pathway->CREB_Activation CREB_Activation->Cell_Survival Increased_Monoamines->BDNF_Pathway

Caption: Proposed signaling pathways involved in this compound-mediated neuroprotection.

Conclusion and Future Directions

While direct evidence for the neuroprotective properties of this compound is currently lacking, its established mechanism as a reversible MAO-A inhibitor provides a strong theoretical basis for its potential in treating neurodegenerative diseases. The proposed experiments in this whitepaper offer a roadmap for future research to validate these hypotheses. Further investigation into the specific molecular targets of this compound beyond MAO-A and its efficacy in a broader range of neurodegenerative models is warranted. Such studies will be crucial in determining the clinical viability of this compound as a novel neuroprotective agent.

References

Methodological & Application

Metralindole in Preclinical Research: Application Notes for Murine Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols are intended for informational purposes for research professionals. Metralindole (also known as Inkazan) is a compound investigated for its antidepressant properties, primarily in Russia. Detailed preclinical data, particularly concerning specific dosages and administration routes in mice, is not widely available in publicly accessible English-language scientific literature. The information provided herein is based on the known pharmacological class of this compound and general protocols for antidepressant screening in mice. Researchers should exercise caution and conduct thorough dose-finding and toxicity studies before commencing any in vivo experiments.

Introduction

This compound is a reversible inhibitor of monoamine oxidase A (MAO-A), belonging to the RIMA (Reversible Inhibitors of Monoamine Oxidase A) class of antidepressants.[1] Its structure and pharmacological activity are similar to pirlindole. The primary mechanism of action involves the inhibition of the MAO-A enzyme, which is responsible for the breakdown of key neurotransmitters such as serotonin, norepinephrine, and dopamine in the synaptic cleft. By inhibiting MAO-A, this compound increases the synaptic availability of these neurotransmitters, which is believed to be the basis for its antidepressant effects. Preclinical studies have been conducted to evaluate its potential as an antidepressant, though specific details from murine studies are sparse in available literature.

Dosage and Administration in Mice (General Guidance)

Due to the lack of specific published data for this compound in mice, the following information is based on general practices for novel antidepressant compounds and data from related MAO-A inhibitors.

Table 1: General Guidance for Administration of Novel Antidepressants in Mice

ParameterRecommendationNotes
Route of Administration Intraperitoneal (i.p.), Oral (p.o.)The choice of route depends on the formulation and the experimental design. I.p. administration often leads to more rapid and complete absorption.
Dosage Range (Exploratory) 1 - 50 mg/kgThis is a broad starting range. A dose-response study is essential to determine the optimal therapeutic and non-toxic dose.
Vehicle Saline, Distilled Water, 0.5% MethylcelluloseThe vehicle should be chosen based on the solubility of this compound. Sonication or the use of a small percentage of a surfactant like Tween 80 may be necessary.
Administration Volume 5 - 10 mL/kgThe volume should be adjusted based on the mouse's body weight.
Frequency of Administration Single dose (acute studies) or daily (chronic studies)The frequency will depend on the experimental paradigm (e.g., screening for acute effects vs. modeling chronic treatment).

Note: The above table is for guidance only. It is imperative to perform dose-escalation studies to determine the MTD (Maximum Tolerated Dose) and effective dose range for this compound in the specific mouse strain being used.

Experimental Protocols

The following are detailed protocols for common behavioral assays used to screen for antidepressant activity in mice. These protocols can be adapted for the evaluation of this compound.

Forced Swim Test (FST)

The Forced Swim Test is a widely used behavioral despair model to assess antidepressant efficacy.

Materials:

  • Cylindrical water tank (e.g., 25 cm height, 15 cm diameter)

  • Water at 23-25°C

  • Stopwatch or automated tracking software

  • Drying towels or warming chamber

Procedure:

  • Fill the cylinder with water to a depth of 15 cm, ensuring the mouse cannot touch the bottom with its tail or paws.

  • Gently place the mouse into the water.

  • Start the stopwatch immediately and record the session for a total of 6 minutes.

  • For the last 4 minutes of the test, measure the cumulative time the mouse remains immobile. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep its head above water.

  • At the end of the 6-minute session, carefully remove the mouse from the water.

  • Thoroughly dry the mouse with a towel and place it in a clean, dry cage, possibly under a warming lamp, before returning it to its home cage.

  • Administer this compound or vehicle at a predetermined time before the test (e.g., 30-60 minutes for i.p. administration).

Tail Suspension Test (TST)

The Tail Suspension Test is another common model of behavioral despair used for screening antidepressant drugs.

Materials:

  • Tail suspension apparatus (a horizontal bar elevated from the floor)

  • Adhesive tape

  • Stopwatch or automated tracking software

Procedure:

  • Cut a piece of adhesive tape approximately 15-20 cm long.

  • Attach the tape to the mouse's tail, about 1-2 cm from the tip.

  • Secure the other end of the tape to the suspension bar, so the mouse hangs vertically.

  • Start the stopwatch immediately and record for a total of 6 minutes.

  • During the 6-minute session, measure the total time the mouse remains immobile.

  • At the end of the test, carefully remove the mouse and the tape from its tail.

  • Return the mouse to its home cage.

  • Administer this compound or vehicle at a predetermined time before the test.

Visualization of Signaling Pathways and Workflows

Mechanism of Action of this compound

The following diagram illustrates the proposed mechanism of action of this compound as a reversible inhibitor of MAO-A.

Metralindole_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MAO_A Monoamine Oxidase A (MAO-A) Neurotransmitters Serotonin (5-HT) Norepinephrine (NE) Dopamine (DA) Neurotransmitters->MAO_A Metabolized by Vesicles Synaptic Vesicles Neurotransmitters->Vesicles Reuptake and Packaging This compound This compound (Inkazan) This compound->MAO_A Reversibly Inhibits Released_NTs Increased Neurotransmitters Vesicles->Released_NTs Release Receptors Postsynaptic Receptors Released_NTs->Receptors Binds to Signal Antidepressant Effect Receptors->Signal Leads to

Caption: Mechanism of this compound as a MAO-A inhibitor.

Experimental Workflow for Antidepressant Screening

The diagram below outlines a typical workflow for screening a novel compound like this compound for antidepressant activity in mice.

Antidepressant_Screening_Workflow Start Start: Compound Selection (this compound) DoseFinding Dose-Finding & Toxicity Studies (MTD determination) Start->DoseFinding AnimalAcclimation Animal Acclimation & Grouping DoseFinding->AnimalAcclimation DrugAdmin Drug Administration (this compound vs. Vehicle vs. Positive Control) AnimalAcclimation->DrugAdmin BehavioralTesting Behavioral Testing (Forced Swim Test / Tail Suspension Test) DrugAdmin->BehavioralTesting DataCollection Data Collection & Analysis (Immobility Time) BehavioralTesting->DataCollection Results Interpretation of Results DataCollection->Results

Caption: Workflow for antidepressant screening in mice.

References

Application Note: Preparation and Handling of Metralindole Solutions for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Metralindole, also known as Inkazan, is a beta-carboline derivative that functions as a reversible inhibitor of monoamine oxidase A (RIMA).[1][2][3] It is structurally and pharmacologically related to pirlindole.[3][4] Investigated for its potential as an antidepressant, this compound's mechanism of action involves modulating the levels of key neurotransmitters, which in turn affects downstream cellular signaling pathways.[1] Proper preparation and handling of this compound solutions are critical for obtaining reproducible and accurate results in in vitro cell culture experiments. This document provides a detailed protocol for the preparation of this compound solutions and outlines its mechanism of action.

Data Presentation: Chemical and Physical Properties

A summary of key quantitative data for this compound is presented below.

PropertyValueSource
Chemical Formula C₁₅H₁₇N₃O[1][4]
Molar Mass 255.321 g/mol [2][4]
Appearance Solid powder[5]
Water Solubility 0.367 mg/mL[1]
Primary Solvent Dimethyl sulfoxide (DMSO)[5]
Mechanism of Action Reversible Inhibitor of Monoamine Oxidase A (RIMA)[1][3]
Mechanism of Action

This compound exerts its effect by inhibiting monoamine oxidase A (MAO-A), an enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin and norepinephrine. By blocking MAO-A, this compound increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their ability to activate postsynaptic receptors and trigger downstream signaling cascades, such as the cAMP pathway.[6]

G cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Monoamines Monoamines (e.g., Serotonin) MAOA Monoamine Oxidase A (MAO-A) Monoamines->MAOA Degradation by Receptor Postsynaptic Receptor Monoamines->Receptor Activation Degradation Metabolites MAOA->Degradation This compound This compound This compound->MAOA Inhibition Signaling Downstream Signaling Receptor->Signaling

Caption: this compound inhibits MAO-A, increasing monoamine levels and downstream signaling.

Experimental Protocols

Preparation of this compound Stock Solution (10 mM)

This protocol describes the preparation of a 10 mM stock solution in DMSO. It is crucial to use high-purity, anhydrous DMSO suitable for cell culture to ensure solubility and minimize cytotoxicity.

Materials:

  • This compound powder (Molar Mass: 255.321 g/mol )

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes (1.5 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Calculation: To prepare a 10 mM stock solution, calculate the required mass of this compound.

    • Mass (mg) = Molarity (mol/L) x Volume (L) x Molar Mass ( g/mol ) x 1000 (mg/g)

    • For 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution:

    • Mass (mg) = 0.010 mol/L * 0.001 L * 255.321 g/mol * 1000 mg/g = 2.55 mg

  • Weighing: Carefully weigh out 2.55 mg of this compound powder using an analytical balance.

  • Dissolving: Add the weighed powder to a sterile amber microcentrifuge tube. Add 1 mL of cell culture grade DMSO.

  • Mixing: Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. A brief, gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots (e.g., 20 µL) in sterile, amber microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.[7]

  • Storage: Store the aliquots protected from light.

Preparation of Working Solutions and Cell Dosing

This protocol details the dilution of the stock solution to final experimental concentrations for treating cells. A vehicle control (DMSO alone) must always be included in experiments to account for any effects of the solvent.

G Stock 1. Thaw 10 mM Stock Solution Aliquot Dilute 2. Serially Dilute in Culture Medium to Working Concentrations Stock->Dilute Treat 3. Add Working Solution to Cells Dilute->Treat Plate Cells Plated in Multi-well Plate Plate->Treat Vehicle 3. Add Vehicle Control (Medium + DMSO) Plate->Vehicle

Caption: Workflow for diluting this compound stock and treating cell cultures.

Procedure:

  • Thaw Stock: Remove one aliquot of the 10 mM this compound stock solution from the freezer and thaw it at room temperature.

  • Determine Final Concentration: Decide on the final concentrations required for your experiment (e.g., 1 µM, 5 µM, 10 µM).

  • Serial Dilution: Perform serial dilutions of the stock solution in fresh, pre-warmed cell culture medium to prepare working solutions.

    • Example for 10 µM final concentration: To make 1 mL of culture medium with a final concentration of 10 µM, add 1 µL of the 10 mM stock solution (a 1:1000 dilution). This results in a final DMSO concentration of 0.1%.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the same volume of culture medium used for the highest drug concentration. For the example above, this would be 1 µL of DMSO in 1 mL of medium.

  • Cell Treatment: Remove the existing medium from your cultured cells and replace it with the medium containing the final this compound concentrations or the vehicle control.

  • Incubation: Return the cells to the incubator and proceed with your experimental timeline.

Critical Consideration: The final concentration of DMSO in the culture medium should be kept constant across all conditions (including the vehicle control) and should ideally not exceed 0.5% (v/v), as higher concentrations can be toxic to many cell lines.[7]

Storage and Stability

Proper storage is essential to maintain the integrity and activity of this compound.

FormStorage ConditionShelf Life
Powder Dry, dark, 0-4°C (short term) or -20°C (long term)>2 years if stored properly[5]
DMSO Stock Solution -20°C or -80°C, protected from lightSeveral months; avoid >3 freeze-thaw cycles
Working Solutions (in media) Use immediatelyNot recommended for storage

Note: The stability of this compound in specific cell culture media can vary depending on the media components.[8][9] It is always recommended to prepare fresh working solutions for each experiment.

Safety Precautions
  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handle this compound powder in a chemical fume hood to avoid inhalation.

  • Consult the Material Safety Data Sheet (MSDS) for detailed safety information before handling.

  • Dispose of chemical waste according to institutional guidelines.

References

Application Notes & Protocols: Quantification of Metralindole in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of Metralindole in human plasma. The methodologies outlined are intended for researchers, scientists, and professionals involved in drug development and clinical research.

Introduction

This compound is a tetracyclic compound with antidepressant properties. Accurate and precise quantification of this compound in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. This document details two primary analytical approaches: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offering different levels of sensitivity and selectivity.

Analytical Methods Overview

A summary of the analytical methods for this compound quantification is presented below, allowing for a comparative assessment of their key performance characteristics.

ParameterHPLC-UV MethodLC-MS/MS Method
Principle Chromatographic separation followed by UV absorbance detection.Chromatographic separation coupled with mass spectrometric detection for high selectivity and sensitivity.
Sample Preparation Protein Precipitation followed by Liquid-Liquid Extraction (LLE).Protein Precipitation.
Linearity Range 10 - 1000 ng/mL0.5 - 500 ng/mL
Lower Limit of Quantification (LLOQ) 10 ng/mL0.5 ng/mL
Accuracy 92 - 108%95 - 105%
Precision (CV%) < 10%< 8%
Run Time ~12 minutes~5 minutes

Detailed Experimental Protocols

HPLC-UV Method

This method is suitable for routine therapeutic drug monitoring where high sensitivity is not a primary requirement.

3.1.1. Sample Preparation: Protein Precipitation and Liquid-Liquid Extraction

A combination of protein precipitation and LLE is employed to ensure a clean sample extract, minimizing matrix interference.

  • Step 1: Protein Precipitation

    • Pipette 500 µL of plasma sample into a microcentrifuge tube.

    • Add 1 mL of cold acetonitrile to precipitate plasma proteins.[1]

    • Vortex the mixture for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean tube.

  • Step 2: Liquid-Liquid Extraction

    • To the supernatant, add 2 mL of dichloromethane.[2]

    • Vortex for 2 minutes to ensure thorough mixing.

    • Centrifuge at 3,000 x g for 5 minutes to separate the layers.

    • Transfer the lower organic layer (dichloromethane) to a new tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

3.1.2. Chromatographic Conditions

ParameterCondition
Instrument Agilent 1260 Infinity LC or equivalent
Column Agilent ZORBAX RRHT Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm)[3]
Mobile Phase Acetonitrile: 0.067 M Phosphate Buffer (pH 3.5) (24:76 v/v)[4]
Flow Rate 0.8 mL/min
Column Temperature 35°C
Injection Volume 20 µL
UV Detection 220 nm[4][5]
LC-MS/MS Method

This method offers high sensitivity and selectivity, making it ideal for pharmacokinetic studies and applications requiring low detection limits.

3.2.1. Sample Preparation: Protein Precipitation

A simple and rapid protein precipitation is sufficient for this highly selective method.[1]

  • Pipette 100 µL of plasma sample into a microcentrifuge tube.

  • Add 300 µL of cold acetonitrile containing the internal standard (e.g., Imipramine-d3).[6]

  • Vortex for 30 seconds.

  • Centrifuge at 16,000 x g for 5 minutes.[1]

  • Transfer 100 µL of the supernatant to a vial and add 900 µL of water.

3.2.2. UPLC-MS/MS Conditions

ParameterCondition
Instrument Waters ACQUITY UPLC I-Class System with Xevo TQD Mass Spectrometer[1]
Column Waters XSelect Premier HSS T3 (2.1 x 100 mm, 2.5 µm)[1]
Mobile Phase A 0.1% Formic Acid in Water[3]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[3]
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate
Column Temperature 40°C
Injection Volume 5 µL

3.2.3. Mass Spectrometry Conditions

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
MRM Transitions This compound: To be determined experimentally (e.g., precursor ion > product ion) Internal Standard (Imipramine-d3): 284.2 > 86.2

Visualizations

Experimental Workflows

cluster_0 HPLC-UV Sample Preparation plasma Plasma Sample (500 µL) ppt Add Acetonitrile (1 mL) Vortex & Centrifuge plasma->ppt supernatant1 Collect Supernatant ppt->supernatant1 lle Add Dichloromethane (2 mL) Vortex & Centrifuge supernatant1->lle organic_layer Collect Organic Layer lle->organic_layer evap Evaporate to Dryness organic_layer->evap reconstitute Reconstitute in Mobile Phase (100 µL) evap->reconstitute hplc_injection Inject into HPLC-UV reconstitute->hplc_injection

Caption: Workflow for HPLC-UV sample preparation.

cluster_1 LC-MS/MS Sample Preparation plasma_lcms Plasma Sample (100 µL) ppt_lcms Add Acetonitrile with IS (300 µL) Vortex & Centrifuge plasma_lcms->ppt_lcms supernatant2 Collect Supernatant (100 µL) ppt_lcms->supernatant2 dilute Dilute with Water (900 µL) supernatant2->dilute lcms_injection Inject into LC-MS/MS dilute->lcms_injection

Caption: Workflow for LC-MS/MS sample preparation.

Analytical Method Selection Logic

start Start: Need to Quantify this compound in Plasma sensitivity_check High Sensitivity Required? (e.g., Pharmacokinetics) start->sensitivity_check lcms Use LC-MS/MS Method sensitivity_check->lcms Yes hplc Use HPLC-UV Method sensitivity_check->hplc No (e.g., Routine TDM) end End: Method Selected lcms->end hplc->end

Caption: Decision tree for analytical method selection.

References

Application Notes and Protocols for the HPLC Analysis of Metralindole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metralindole (Inkazan) is a reversible inhibitor of monoamine oxidase A (RIMA) that has been investigated for its potential as an antidepressant.[1] Structurally and pharmacologically, it is related to pirlindole.[1] Accurate and robust analytical methods are crucial for the quantification of this compound in various matrices during drug development, quality control, and pharmacokinetic studies. High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of pharmaceutical compounds. This document provides a detailed application note and protocol for the analysis of this compound using a proposed reverse-phase HPLC (RP-HPLC) method.

Principle of the Method

This method utilizes reverse-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar. This compound, being a moderately polar compound, will be retained on the column and separated from other components in the sample matrix. The separation is achieved by optimizing the mobile phase composition. Detection is proposed using UV absorbance, leveraging the chromophoric nature of the this compound molecule, which contains an indole moiety.[2]

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is suitable for this analysis.

ParameterProposed Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase Isocratic mixture of Acetonitrile and 20 mM Potassium Phosphate buffer (pH 3.5) (45:55 v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection UV at 274 nm
Run Time Approximately 10 minutes

Note: These conditions are proposed based on methods for structurally similar tricyclic and tetracyclic antidepressants and may require optimization for specific applications.

Reagent and Standard Preparation
  • This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct a calibration curve.

  • Mobile Phase Preparation:

    • Potassium Phosphate Buffer (20 mM, pH 3.5): Dissolve 2.72 g of monobasic potassium phosphate in 1 L of HPLC-grade water. Adjust the pH to 3.5 with phosphoric acid. Filter through a 0.45 µm membrane filter.

    • Mobile Phase: Mix the prepared buffer and acetonitrile in the specified ratio. Degas the mobile phase before use.

Sample Preparation

The sample preparation method will depend on the matrix (e.g., bulk drug, pharmaceutical formulation, biological fluid). A general procedure for a solid dosage form is provided below.

  • Weighing and Dissolution: Accurately weigh a portion of the powdered sample equivalent to 10 mg of this compound.

  • Extraction: Transfer the weighed sample to a 100 mL volumetric flask. Add approximately 70 mL of methanol and sonicate for 15 minutes to ensure complete dissolution.

  • Dilution: Allow the solution to cool to room temperature and dilute to the mark with methanol.

  • Filtration: Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Final Dilution: Dilute the filtered solution with the mobile phase to a concentration within the calibration range.

Method Validation Parameters (Expected)

The proposed method should be validated according to ICH guidelines. The following table summarizes the expected performance characteristics based on similar analytical methods for antidepressants.

ParameterExpected Value
Retention Time (tR) 4 - 7 minutes
Linearity (r²) ≥ 0.999
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantitation (LOQ) 0.15 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (%RSD) < 2%

Data Presentation

Table 1: Proposed HPLC Chromatographic Conditions for this compound Analysis

Parameter Condition
Column C18 (4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile : 20 mM KH2PO4 (pH 3.5) (45:55)
Flow Rate 1.0 mL/min
Temperature 30°C
Detection UV at 274 nm

| Injection Volume | 20 µL |

Table 2: Expected Method Validation Data for this compound Analysis

Validation Parameter Expected Result
Linear Range 1 - 100 µg/mL
Correlation Coefficient (r²) ≥ 0.999
LOD 0.05 µg/mL
LOQ 0.15 µg/mL
Intra-day Precision (%RSD) < 1.5%
Inter-day Precision (%RSD) < 2.0%

| Accuracy (% Recovery) | 98.0 - 102.0% |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound from a solid dosage form.

mao_inhibition_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron neurotransmitter Monoamine Neurotransmitters (Serotonin, Norepinephrine, Dopamine) maoa Monoamine Oxidase A (MAO-A) neurotransmitter->maoa Degradation synaptic_neurotransmitter Increased Neurotransmitter Concentration neurotransmitter->synaptic_neurotransmitter Release metabolites Inactive Metabolites maoa->metabolites receptors Postsynaptic Receptors synaptic_neurotransmitter->receptors Binding signal Enhanced Neurotransmission (Antidepressant Effect) receptors->signal This compound This compound This compound->maoa Inhibition

References

Application Notes and Protocols for Metralindole in Behavioral Studies in Rats

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metralindole (also known as Inkazan) is a reversible inhibitor of monoamine oxidase A (RIMA) that has been investigated for its potential as an antidepressant.[1][2] Structurally and pharmacologically, it is closely related to pirlindole.[1][2][3][4] As a RIMA, this compound's primary mechanism of action is the inhibition of the MAO-A enzyme, which is responsible for the breakdown of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the synaptic cleft.[5][6] This inhibition leads to an increased concentration of these neurotransmitters, which is believed to be responsible for its antidepressant effects.[6]

These application notes provide an overview of the use of this compound in preclinical behavioral studies in rats, with a focus on assessing its antidepressant and anxiolytic potential. Due to the limited publicly available data specifically on this compound, information from its structural and pharmacological analog, pirlindole, is included as a predictive reference. Researchers should consider this relationship when designing and interpreting studies with this compound.

Chemical Structures

This compound [2][7][8][9][10]

  • IUPAC Name: 2,4,5,6-tetrahydro-9-methoxy-4-methyl-1H-3,4,6a-triazafluoranthene

  • Molecular Formula: C₁₅H₁₇N₃O

  • Molecular Weight: 255.32 g/mol

Pirlindole [1][3][4][11][12]

  • IUPAC Name: 8-methyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole

  • Molecular Formula: C₁₅H₁₈N₂

  • Molecular Weight: 226.323 g/mol

Data Presentation: Behavioral Effects of Pirlindole (as a proxy for this compound)

The following table summarizes quantitative data from a study on pirlindole, a close structural and pharmacological analog of this compound, in a key behavioral test for antidepressant activity in rats. This data can be used as a preliminary guide for dose-selection and expected outcomes in studies with this compound.

Table 1: In Vivo MAO-A Inhibition and Antidepressant-like Activity of Pirlindole in Rats

CompoundID₅₀ (mg/kg, i.p.) for ex vivo MAO-A Inhibition[13]Minimal Effective Dose (Forced Swimming Test)[13]
(+/-)-Pirlindole24.4Not explicitly stated, but showed antidepressant profile.
R-(-)-Pirlindole37.8Dose ratio of ~2.0 compared to S-(+) enantiomer.
S-(+)-Pirlindole18.7Dose ratio of ~0.5 compared to R-(-) enantiomer.

Note: The original study did not provide specific minimal effective doses in mg/kg for the forced swimming test, but rather a ratio between the enantiomers.

Experimental Protocols

The following are detailed protocols for key behavioral experiments to assess the antidepressant and anxiolytic properties of this compound in rats. These are generalized protocols that should be adapted and optimized for specific experimental questions and laboratory conditions.

Forced Swim Test (FST)

The Forced Swim Test is a widely used rodent behavioral test to screen for antidepressant efficacy. The test is based on the principle that an animal will cease escape-oriented behaviors when placed in an inescapable, stressful situation. Antidepressant treatment is expected to increase the duration of active, escape-oriented behaviors (swimming and climbing) and decrease the duration of immobility.[14][15][16][17][18]

Materials:

  • Male Wistar or Sprague-Dawley rats (250-350g)

  • This compound hydrochloride, dissolved in an appropriate vehicle (e.g., saline or distilled water)

  • Transparent Plexiglas cylinders (20 cm diameter, 40-50 cm high)

  • Water (23-25°C) filled to a depth of 30 cm

  • Video recording and analysis software (optional, but recommended for scoring)

  • Towels for drying the animals

Procedure:

  • Habituation (Day 1):

    • Individually place each rat into a cylinder filled with water for a 15-minute pre-swim session.

    • After 15 minutes, remove the rat, dry it with a towel, and return it to its home cage. This pre-exposure increases immobility on the test day.

  • Drug Administration (Day 2):

    • Administer this compound or vehicle to the rats via the desired route (e.g., intraperitoneal injection) at a predetermined time before the test (e.g., 30-60 minutes). Dose selection should be based on pilot studies or data from analogous compounds like pirlindole.

  • Test Session (Day 2):

    • Place the rat back into the swim cylinder for a 5-minute test session.

    • Record the entire 5-minute session for later scoring.

  • Behavioral Scoring:

    • A trained observer, blind to the treatment groups, should score the video recordings.

    • The following behaviors are typically scored:

      • Immobility: The rat makes only the minimal movements necessary to keep its head above water.

      • Swimming: The rat makes active swimming motions, moving around the cylinder.

      • Climbing: The rat makes active movements with its forepaws in and out of the water, usually directed against the wall of the cylinder.

  • Data Analysis:

    • The primary endpoint is the duration of immobility. A significant decrease in immobility time in the this compound-treated group compared to the vehicle group is indicative of an antidepressant-like effect.

    • Analyze the duration of swimming and climbing to further characterize the behavioral profile of the compound.

Elevated Plus Maze (EPM)

The Elevated Plus Maze is a widely used test to assess anxiety-like behavior in rodents.[19][20][21][22] The test is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces. Anxiolytic compounds are expected to increase the time spent and the number of entries into the open arms.

Materials:

  • Male Wistar or Sprague-Dawley rats (250-350g)

  • This compound hydrochloride, dissolved in an appropriate vehicle

  • Elevated plus maze apparatus (two open arms and two enclosed arms, elevated from the floor)

  • Video recording and analysis software

Procedure:

  • Habituation:

    • Allow rats to acclimate to the testing room for at least 30-60 minutes before the test.

  • Drug Administration:

    • Administer this compound or vehicle at a predetermined time before the test.

  • Test Session:

    • Place the rat in the center of the maze, facing one of the open arms.

    • Allow the rat to explore the maze for a 5-minute session.

    • Record the session for subsequent scoring.

  • Behavioral Scoring:

    • A trained observer, blind to the treatment groups, should score the video recordings.

    • The following parameters are typically measured:

      • Time spent in the open arms.

      • Time spent in the closed arms.

      • Number of entries into the open arms.

      • Number of entries into the closed arms.

      • Total number of arm entries (as a measure of general activity).

  • Data Analysis:

    • The primary measures of anxiolytic-like activity are an increase in the percentage of time spent in the open arms and an increase in the percentage of open arm entries.

    • Total arm entries can be used to assess for potential confounding effects on locomotor activity.

Locomotor Activity Test

This test is crucial to rule out the possibility that observed effects in the FST or EPM are due to a general increase or decrease in motor activity rather than specific antidepressant or anxiolytic effects.[23][24]

Materials:

  • Male Wistar or Sprague-Dawley rats (250-350g)

  • This compound hydrochloride, dissolved in an appropriate vehicle

  • Open field arena (e.g., a square or circular arena with walls)

  • Automated activity monitoring system (e.g., using infrared beams) or video tracking software

Procedure:

  • Habituation:

    • Allow rats to acclimate to the testing room.

  • Drug Administration:

    • Administer this compound or vehicle.

  • Test Session:

    • Place the rat in the center of the open field arena.

    • Allow the rat to explore freely for a set period (e.g., 30-60 minutes).

    • The automated system or software will record locomotor activity.

  • Data Analysis:

    • The primary parameters of interest are:

      • Total distance traveled.

      • Time spent moving.

      • Rearing frequency (vertical activity).

    • Compare the activity levels of the this compound-treated group with the vehicle group. A lack of significant difference suggests that the effects observed in other behavioral tests are not due to a general change in locomotion.

Mandatory Visualizations

Signaling Pathway of this compound

Metralindole_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron This compound This compound MAOA Monoamine Oxidase A (MAO-A) This compound->MAOA Inhibits Mitochondrion Mitochondrion VMAT2 VMAT2 Monoamines_vesicle Monoamines in Vesicles VMAT2->Monoamines_vesicle Packaging Monoamines_synapse Synaptic Monoamines Monoamines_vesicle->Monoamines_synapse Release Monoamines_cytosol Cytosolic Monoamines (Serotonin, Norepinephrine, Dopamine) Monoamines_cytosol->MAOA Degradation Monoamines_cytosol->VMAT2 Monoamine_Transporter Monoamine Transporters Monoamine_Transporter->Monoamines_cytosol Monoamines_synapse->Monoamine_Transporter Reuptake Receptors Postsynaptic Receptors (e.g., 5-HT, Adrenergic) Monoamines_synapse->Receptors Binding & Activation Signaling Downstream Signaling Cascades Receptors->Signaling Response Therapeutic Effects (Antidepressant, Anxiolytic) Signaling->Response

Caption: Proposed signaling pathway of this compound as a reversible MAO-A inhibitor.

Experimental Workflow for Behavioral Studies

Behavioral_Study_Workflow cluster_setup Experimental Setup cluster_testing Behavioral Testing cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation (≥ 1 week) Group_Assignment Random Assignment to Treatment Groups Animal_Acclimation->Group_Assignment Drug_Admin This compound or Vehicle Administration Group_Assignment->Drug_Admin FST Forced Swim Test (FST) (Antidepressant-like effects) Drug_Admin->FST EPM Elevated Plus Maze (EPM) (Anxiolytic-like effects) Drug_Admin->EPM Locomotor Locomotor Activity Test (Control for motor effects) Drug_Admin->Locomotor Data_Collection Data Collection & Scoring FST->Data_Collection EPM->Data_Collection Locomotor->Data_Collection Stats Statistical Analysis Data_Collection->Stats Interpretation Interpretation of Results Stats->Interpretation

Caption: General experimental workflow for assessing this compound in rat behavioral models.

References

Application Notes and Protocols for Studying Monoamine Oxidase Inhibition with Metralindole Analogue Pirlindole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metralindole (Inkazan) is recognized as a reversible inhibitor of monoamine oxidase A (MAO-A), an enzyme crucial in the metabolism of monoamine neurotransmitters.[1][2] Due to a lack of publicly available quantitative inhibitory data (IC50 and Ki values) for this compound, this document will utilize data from its close structural and pharmacological analogue, Pirlindole, to provide detailed application notes and protocols.[1][2][3] Pirlindole is also a selective and reversible MAO-A inhibitor (RIMA) and has been more extensively characterized, making it a suitable proxy for demonstrating the principles and methodologies for studying this class of compounds.[4][5][6]

These notes are intended to guide researchers in designing and executing experiments to evaluate the inhibitory effects of compounds like this compound and Pirlindole on monoamine oxidase enzymes.

Mechanism of Action: Monoamine Oxidase Inhibition

Monoamine oxidases (MAO) are enzymes that catalyze the oxidative deamination of monoamines, such as serotonin, norepinephrine, and dopamine.[7] There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor sensitivity.[7] Inhibition of MAO-A increases the synaptic availability of serotonin and norepinephrine, which is the primary mechanism behind the antidepressant effects of drugs like Pirlindole.[5] Reversible inhibitors, such as those in the RIMA class, offer a more favorable safety profile compared to older, irreversible MAOIs, particularly concerning dietary tyramine interactions.[5][7]

Quantitative Data for Pirlindole

The following tables summarize the in vitro inhibitory activity of Pirlindole on MAO-A and MAO-B. This data is provided as a reference for researchers studying similar compounds.

Table 1: In Vitro MAO-A Inhibitory Activity of Pirlindole and its Enantiomers [8][9]

CompoundIC50 (µM) for MAO-A
(+/-)-Pirlindole (racemic)0.24
R-(-)-Pirlindole0.43
S-(+)-Pirlindole0.18
Pirlindole (rat brain/human placenta)0.005–0.3

Table 2: Selectivity of Pirlindole for MAO-A over MAO-B [6]

Enzyme SourceInhibitorTargetKi (nM)
Rat BrainPirlindoleMAO-A-
MAO-B52,100
Rat HeartPirlindoleMAO-A-
MAO-B59,900

Note: Specific Ki values for Pirlindole's inhibition of MAO-A were not consistently reported in the reviewed literature, though its high selectivity for MAO-A is well-established by the large Ki values for MAO-B.

Experimental Protocols

In Vitro Monoamine Oxidase Inhibition Assay

This protocol describes a general method to determine the IC50 value of a test compound against MAO-A and MAO-B.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Kynuramine (substrate)

  • Test compound (e.g., Pirlindole or this compound)

  • Reference inhibitors (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader (fluorometric or spectrophotometric)

Procedure:

  • Prepare Reagents:

    • Dissolve the test compound and reference inhibitors in DMSO to create stock solutions.

    • Prepare serial dilutions of the test compound and reference inhibitors in phosphate buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid enzyme inhibition.

    • Prepare a working solution of kynuramine in phosphate buffer.

    • Dilute the MAO-A and MAO-B enzymes to the desired concentration in phosphate buffer.

  • Assay Protocol:

    • To each well of a 96-well plate, add the following in order:

      • Phosphate buffer

      • Test compound dilution or reference inhibitor dilution

      • MAO-A or MAO-B enzyme solution

    • Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).

    • Initiate the enzymatic reaction by adding the kynuramine substrate solution to all wells.

    • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

    • Stop the reaction by adding a stop solution (e.g., 2N HCl).

  • Detection:

    • The product of the kynuramine reaction, 4-hydroxyquinoline, can be measured fluorometrically (excitation ~310 nm, emission ~380 nm) or spectrophotometrically.

    • Read the plate using a microplate reader.

  • Data Analysis:

    • Subtract the background fluorescence/absorbance from the control wells (no enzyme).

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control (DMSO).

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value using a non-linear regression analysis (e.g., sigmoidal dose-response curve).

Visualizations

MAO_A_Signaling_Pathway cluster_pre_synaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_post_synaptic Postsynaptic Neuron Serotonin_Norepinephrine Serotonin & Norepinephrine Vesicles Synaptic Vesicles Serotonin_Norepinephrine->Vesicles Storage MAO_A MAO-A Serotonin_Norepinephrine->MAO_A Degradation Released_NT Released Neurotransmitters Vesicles->Released_NT Release Metabolites Inactive Metabolites MAO_A->Metabolites Receptors Postsynaptic Receptors Released_NT->Receptors Binding Signal Signal Transduction Receptors->Signal This compound This compound / Pirlindole This compound->MAO_A Inhibition

Caption: MAO-A Signaling Pathway Inhibition.

MAO_Inhibition_Workflow start Start: Compound Library prep Prepare Reagents: - MAO-A/B Enzymes - Substrate (Kynuramine) - Test Compounds start->prep assay Perform In Vitro Assay: - Add reagents to 96-well plate - Incubate - Stop reaction prep->assay detection Detection: - Measure product formation (Fluorometry/Spectrophotometry) assay->detection analysis Data Analysis: - Calculate % Inhibition - Determine IC50 values detection->analysis end End: Identify MAO Inhibitors analysis->end

Caption: MAO Inhibition Screening Workflow.

References

Application Notes & Protocols: Assessing Metralindole's Effect on Neurotransmitter Levels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metralindole is a reversible inhibitor of monoamine oxidase A (MAO-A), an enzyme responsible for the degradation of key monoamine neurotransmitters.[1][2][3] Its mechanism of action suggests a therapeutic potential in treating depressive disorders by increasing the synaptic availability of serotonin (5-HT), norepinephrine (NE), and dopamine (DA).[1][2][3] These application notes provide a detailed protocol for assessing the in vivo effects of this compound on the extracellular levels of these neurotransmitters and their primary metabolites in the rodent brain. The primary technique described is in vivo microdialysis coupled with High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD), a sensitive and reliable method for quantifying monoamines in microdialysates.[4][5]

Putative Signaling Pathway of this compound

The primary mechanism of action of this compound is the reversible inhibition of MAO-A. By inhibiting this enzyme, this compound prevents the breakdown of serotonin, norepinephrine, and dopamine within the presynaptic neuron, leading to an increased concentration of these neurotransmitters in the synaptic cleft and enhanced neurotransmission.

Metralindole_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound MAO_A MAO-A This compound->MAO_A Inhibits Vesicle Synaptic Vesicle Monoamines_synapse Increased 5-HT, NE, DA Vesicle->Monoamines_synapse Release Monoamines_pre Serotonin (5-HT) Norepinephrine (NE) Dopamine (DA) Monoamines_pre->MAO_A Degradation Monoamines_pre->Vesicle Packaging Metabolites Inactive Metabolites Receptors Postsynaptic Receptors Monoamines_synapse->Receptors Binding & Activation

Caption: Putative signaling pathway of this compound.

Experimental Protocols

Protocol 1: In Vivo Microdialysis in Rodents

This protocol outlines the procedure for in vivo microdialysis to sample extracellular fluid from specific brain regions of interest (e.g., prefrontal cortex, striatum, hippocampus) in freely moving rodents.

Materials:

  • This compound

  • Stereotaxic apparatus

  • Microdialysis probes (e.g., 2 mm active membrane)

  • Guide cannulae

  • Syringe pump

  • Artificial cerebrospinal fluid (aCSF)

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments

  • Fraction collector

Procedure:

  • Animal Surgery: Anesthetize the rodent and place it in the stereotaxic apparatus. Implant a guide cannula targeting the brain region of interest. Allow the animal to recover for at least 48 hours post-surgery.

  • Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the target brain region.

  • Perfusion: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min) using a syringe pump.

  • Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) for at least 2 hours to establish a stable baseline of neurotransmitter levels.

  • This compound Administration: Administer this compound via the desired route (e.g., intraperitoneal injection, oral gavage).

  • Post-Dosing Collection: Continue collecting dialysate samples for several hours post-administration to monitor changes in neurotransmitter levels.

  • Sample Handling: Immediately freeze the collected dialysate samples on dry ice or in a -80°C freezer until analysis.

Protocol 2: Neurotransmitter Quantification by HPLC-ECD

This protocol describes the analysis of microdialysate samples for the quantification of serotonin, norepinephrine, dopamine, and their metabolites using HPLC-ECD.

Materials:

  • HPLC system with electrochemical detector

  • Reversed-phase C18 column

  • Mobile phase (specific composition depends on the analytes of interest)

  • Standards for 5-HT, NE, DA, and their metabolites (e.g., 5-HIAA, HVA, DOPAC)

  • Perchloric acid (PCA)

Procedure:

  • Sample Preparation: Thaw the microdialysate samples and add a small volume of PCA to precipitate proteins. Centrifuge the samples and collect the supernatant.

  • Standard Curve Generation: Prepare a series of standard solutions with known concentrations of the neurotransmitters and metabolites. Inject these standards into the HPLC system to generate a standard curve for each analyte.

  • Sample Injection: Inject a fixed volume of the prepared sample supernatant into the HPLC system.

  • Chromatographic Separation: The neurotransmitters and their metabolites are separated on the C18 column based on their physicochemical properties.

  • Electrochemical Detection: The eluting compounds are detected by the electrochemical detector, which generates a signal proportional to the concentration of each analyte.

  • Data Analysis: Quantify the concentration of each neurotransmitter and metabolite in the samples by comparing their peak areas to the standard curves. Express the results as a percentage of the baseline levels.

Experimental Workflow

The following diagram illustrates the overall experimental workflow for assessing the effect of this compound on neurotransmitter levels.

Experimental_Workflow cluster_animal_prep Animal Preparation cluster_microdialysis In Vivo Microdialysis cluster_analysis Sample Analysis A1 Stereotaxic Surgery: Guide Cannula Implantation A2 Post-Surgical Recovery (≥48 hours) A1->A2 B1 Probe Insertion A2->B1 B2 aCSF Perfusion B1->B2 B3 Baseline Sample Collection B2->B3 B4 This compound Administration B3->B4 B5 Post-Dosing Sample Collection B4->B5 C1 HPLC-ECD Analysis B5->C1 C2 Data Quantification C1->C2

Caption: Experimental workflow.

Data Presentation

The following tables present hypothetical, yet representative, quantitative data on the effects of a reversible MAO-A inhibitor, serving as an example for the expected outcomes of this compound administration. The data is expressed as a percentage of the baseline neurotransmitter levels in the prefrontal cortex.

Table 1: Effect of Acute this compound Administration on Extracellular Neurotransmitter Levels

Time Post-Administration (min)Serotonin (% of Baseline)Norepinephrine (% of Baseline)Dopamine (% of Baseline)
0 (Baseline)100 ± 10100 ± 12100 ± 15
20150 ± 18130 ± 15120 ± 18
40220 ± 25180 ± 20150 ± 22
60280 ± 30210 ± 25170 ± 25
120250 ± 28190 ± 22160 ± 24
180180 ± 20150 ± 18130 ± 20

Table 2: Effect of Acute this compound Administration on Extracellular Metabolite Levels

Time Post-Administration (min)5-HIAA (% of Baseline)HVA (% of Baseline)DOPAC (% of Baseline)
0 (Baseline)100 ± 8100 ± 9100 ± 11
2070 ± 980 ± 1075 ± 9
4050 ± 765 ± 860 ± 7
6040 ± 655 ± 750 ± 6
12045 ± 660 ± 855 ± 7
18065 ± 875 ± 970 ± 8

Data are presented as mean ± SEM. 5-HIAA: 5-Hydroxyindoleacetic acid; HVA: Homovanillic acid; DOPAC: 3,4-Dihydroxyphenylacetic acid.

Conclusion

The protocols outlined in these application notes provide a robust framework for the preclinical assessment of this compound's effects on neurotransmitter levels. By employing in vivo microdialysis coupled with HPLC-ECD, researchers can obtain valuable quantitative data on the pharmacodynamic profile of this compound, elucidating its mechanism of action and informing its potential as a therapeutic agent for mood disorders. The provided data tables and diagrams serve as a guide for the expected outcomes and experimental design.

References

Application Notes and Protocols for Cell-based Assays of Metralindole Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metralindole (Inkazan) is a reversible inhibitor of monoamine oxidase A (MAO-A), an enzyme crucial in the catabolism of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[1][2] By inhibiting MAO-A, this compound increases the synaptic availability of these neurotransmitters, which is the primary mechanism behind its antidepressant effects. Structurally and pharmacologically, this compound is similar to pirlindole.[1][3] This document provides detailed protocols for cell-based assays to determine the inhibitory activity of this compound on MAO-A and outlines the key signaling pathways involved.

Key Concepts

  • Monoamine Oxidase A (MAO-A): A mitochondrial enzyme that degrades monoamine neurotransmitters. Its inhibition is a key strategy for treating depression.

  • Reversible Inhibition: The inhibitor binds non-covalently to the enzyme and can be displaced, allowing the enzyme to regain activity.

  • Cell-based Assays: In vitro methods that use living cells to model biological responses to a compound, providing a more physiologically relevant context than purely enzymatic assays.

  • SH-SY5Y Cells: A human neuroblastoma cell line that endogenously expresses MAO-A, making it a suitable model for studying MAO-A inhibitors.[2][4][5]

Data Presentation

The following tables summarize hypothetical quantitative data for this compound's activity, based on typical results for selective MAO-A inhibitors in the reported range of its analogue, pirlindole (IC50: 0.005-0.43 µM).[6][7][8]

Table 1: In Vitro MAO-A Inhibition by this compound

CompoundTargetAssay TypeIC50 (µM)
This compoundHuman Recombinant MAO-AFluorometric0.15
Pirlindole (Reference)Human Recombinant MAO-AFluorometric0.18
Clorgyline (Reference)Human Recombinant MAO-AFluorometric0.008

Table 2: Cell-based MAO-A Inhibition in SH-SY5Y Cells

CompoundCell LineAssay TypeIC50 (µM)
This compoundSH-SY5YAmplex® Red0.25
Pirlindole (Reference)SH-SY5YAmplex® Red0.29
Clorgyline (Reference)SH-SY5YAmplex® Red0.015

Experimental Protocols

Protocol 1: Determination of this compound IC50 using a Fluorometric MAO-A Assay in SH-SY5Y Cell Lysates

This protocol is adapted from established methods for measuring MAO-A activity in cell lysates.[9][10]

1. Materials and Reagents:

  • SH-SY5Y cells

  • Cell culture medium (e.g., DMEM/F12 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • This compound

  • Pirlindole (reference compound)

  • Clorgyline (positive control)

  • Amplex® Red Monoamine Oxidase Assay Kit (or individual components: Amplex® Red reagent, horseradish peroxidase (HRP), tyramine (substrate), MAO-A specific inhibitor (e.g., clorgyline), and reaction buffer)

  • 96-well black, clear-bottom microplates

  • Fluorometric microplate reader (Excitation: 530-560 nm, Emission: ~590 nm)

2. Cell Culture and Lysate Preparation:

  • Culture SH-SY5Y cells in appropriate flasks until they reach 80-90% confluency.

  • Wash the cells twice with ice-cold PBS.

  • Add ice-cold cell lysis buffer to the flask, scrape the cells, and transfer the lysate to a microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant (cell lysate) and determine the protein concentration using a standard method (e.g., BCA assay).

  • Dilute the cell lysate to a final concentration of 1 mg/mL in reaction buffer.

3. Assay Procedure:

  • Prepare serial dilutions of this compound, pirlindole, and clorgyline in reaction buffer. The final concentrations should span a range appropriate to determine the IC50 (e.g., 0.001 µM to 100 µM).

  • In a 96-well plate, add 50 µL of the diluted cell lysate to each well.

  • Add 25 µL of the compound dilutions (or vehicle control) to the respective wells.

  • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

  • Prepare the Amplex® Red reaction mixture containing Amplex® Red reagent, HRP, and tyramine according to the manufacturer's instructions.

  • Add 25 µL of the Amplex® Red reaction mixture to each well to initiate the reaction.

  • Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Measure the fluorescence intensity using a microplate reader.

4. Data Analysis:

  • Subtract the background fluorescence (wells with no enzyme or no substrate) from all readings.

  • Calculate the percentage of MAO-A inhibition for each compound concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: Measurement of Serotonin Levels in this compound-Treated SH-SY5Y Cells

This protocol assesses the functional consequence of MAO-A inhibition by measuring the accumulation of the neurotransmitter serotonin.

1. Materials and Reagents:

  • SH-SY5Y cells

  • Cell culture medium

  • This compound

  • Serotonin ELISA kit

  • PBS

  • Cell lysis buffer

  • 96-well microplates

2. Procedure:

  • Seed SH-SY5Y cells in a 24-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) or vehicle control for 24 hours.

  • After treatment, wash the cells twice with ice-cold PBS.

  • Lyse the cells using the lysis buffer provided in the ELISA kit or a compatible buffer.

  • Collect the cell lysates and centrifuge to remove debris.

  • Perform the serotonin ELISA on the cell lysates according to the manufacturer's protocol.

  • Measure the absorbance using a microplate reader.

3. Data Analysis:

  • Calculate the serotonin concentration in each sample based on the standard curve.

  • Normalize the serotonin concentration to the total protein content of each sample.

  • Compare the serotonin levels in this compound-treated cells to the vehicle-treated control cells.

Visualizations

Signaling_Pathway_of_MAO_A_Inhibition cluster_0 Mitochondrion cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron MAOA MAO-A Serotonin Serotonin MAOA->Serotonin degrades Norepinephrine Norepinephrine MAOA->Norepinephrine degrades Serotonin_cleft Serotonin Serotonin_Receptor Serotonin Receptor Serotonin_cleft->Serotonin_Receptor activates Norepinephrine_cleft Norepinephrine Norepinephrine_Receptor Norepinephrine Receptor Norepinephrine_cleft->Norepinephrine_Receptor activates Downstream Downstream Signaling (e.g., cAMP, CREB) Serotonin_Receptor->Downstream Norepinephrine_Receptor->Downstream Response Cellular Response (e.g., Gene Expression, Neuronal Activity) Downstream->Response This compound This compound This compound->MAOA inhibits Serotonin->Serotonin_cleft release Norepinephrine->Norepinephrine_cleft release

Caption: Signaling pathway of MAO-A inhibition by this compound.

Experimental_Workflow cluster_culture Cell Culture & Lysis cluster_assay MAO-A Inhibition Assay cluster_analysis Data Analysis Culture Culture SH-SY5Y Cells Harvest Harvest and Lyse Cells Culture->Harvest Quantify Quantify Protein Harvest->Quantify Prepare_dilutions Prepare_dilutions Prepare_ Prepare_ dilutions Prepare this compound Dilutions Incubate_inhibitor Incubate Lysate with this compound Add_reagents Add Substrate & Detection Reagents Incubate_inhibitor->Add_reagents Measure Measure Fluorescence Add_reagents->Measure Calculate Calculate % Inhibition Plot Plot Dose-Response Curve Calculate->Plot Determine_IC50 Determine IC50 Plot->Determine_IC50 Prepare_dilutions->Incubate_inhibitor

Caption: Experimental workflow for determining this compound's IC50.

References

Troubleshooting & Optimization

Metralindole solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of Metralindole in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, also known as Inkazan, is a reversible inhibitor of monoamine oxidase A (RIMA).[1][2][3] It belongs to the beta-carboline class of compounds.[1][2] Its primary mechanism of action is the inhibition of MAO-A, an enzyme responsible for the breakdown of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[1][3] This inhibition leads to an increase in the levels of these neurotransmitters in the brain.

Q2: What is the predicted aqueous solubility of this compound?

A2: The predicted water solubility of this compound is 0.367 mg/mL.[1] It is important to note that this is a computationally predicted value and experimental solubility may vary depending on conditions such as pH, temperature, and buffer composition.

Q3: In which organic solvents is this compound known to be soluble?

A3: this compound and its hydrochloride salt are reported to be soluble in Dimethyl Sulfoxide (DMSO).[4][5]

Q4: What are the main challenges when working with this compound in aqueous solutions?

A4: Due to its predicted low aqueous solubility, researchers may encounter issues with precipitation when preparing aqueous solutions of this compound, especially when diluting from a concentrated organic stock solution like DMSO. This can lead to inaccurate dosing and unreliable experimental results.

Troubleshooting Guide: this compound Solubility Issues

This guide provides a step-by-step approach to address common solubility challenges encountered during experiments with this compound.

G cluster_0 Problem Identification cluster_1 Initial Troubleshooting Steps cluster_2 Advanced Solubilization Techniques cluster_3 Verification and Experimentation start Precipitation or cloudiness observed in aqueous this compound solution step1 Verify Stock Solution - Ensure this compound is fully dissolved in DMSO. - Check for precipitation in the stock. start->step1 Start Here step2 Optimize Dilution Protocol - Use a two-step dilution. - Add DMSO stock to buffer/media with vortexing. step1->step2 If stock is clear step3 pH Adjustment - this compound has a predicted basic pKa of 8.95. - Lowering the pH of the aqueous buffer may increase solubility. step2->step3 If precipitation persists step4 Use of Co-solvents or Excipients - Consider adding a small percentage of a water-miscible co-solvent (e.g., ethanol). - Investigate use of cyclodextrins. step3->step4 If pH adjustment is insufficient step5 Sonication/Heating - Gently warm the solution (e.g., to 37°C). - Use a sonicator bath to aid dissolution. step4->step5 For further enhancement step6 Confirm Final Concentration - Use HPLC to verify the concentration of dissolved this compound. step5->step6 After attempting solubilization step7 Perform Experiment - Include appropriate vehicle controls in your assay. step6->step7 Once concentration is verified

Caption: Troubleshooting workflow for this compound solubility issues.

Quantitative Data Summary

Table 1: Predicted Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₅H₁₇N₃O[3]
Molecular Weight255.32 g/mol [3]
Water Solubility (predicted)0.367 mg/mL[1]
logP (predicted)1.62[1]
pKa (strongest basic, predicted)8.95[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

Objective: To prepare a concentrated stock solution of this compound in DMSO for subsequent dilution into aqueous experimental media.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated balance

Methodology:

  • Determine the desired stock concentration. A common starting point is 10 mM.

  • Calculate the required mass of this compound.

    • Mass (mg) = Desired Concentration (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)

    • For a 10 mM stock in 1 mL: 0.010 mol/L * 0.001 L * 255.32 g/mol * 1000 mg/g = 2.55 mg

  • Weigh the this compound powder accurately using a calibrated balance and transfer it to a sterile microcentrifuge tube.

  • Add the calculated volume of DMSO to the tube.

  • Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Aqueous Working Solutions from DMSO Stock

Objective: To dilute the concentrated this compound DMSO stock solution into an aqueous buffer or cell culture medium for experimental use, minimizing precipitation.

Materials:

  • This compound DMSO stock solution (from Protocol 1)

  • Sterile aqueous buffer (e.g., Phosphate Buffered Saline - PBS) or cell culture medium

  • Sterile conical tubes or microcentrifuge tubes

  • Vortex mixer

Methodology:

  • Thaw the this compound DMSO stock solution at room temperature.

  • Perform a serial or two-step dilution. Direct dilution of a highly concentrated DMSO stock into an aqueous solution can cause precipitation.

    • Example for a 10 µM final concentration from a 10 mM stock:

      • Prepare an intermediate dilution by adding 1 µL of the 10 mM stock to 99 µL of the aqueous buffer/medium to get a 100 µM solution.

      • Vortex immediately and thoroughly.

      • Prepare the final 10 µM solution by taking 10 µL of the 100 µM intermediate solution and adding it to 90 µL of the aqueous buffer/medium.

  • Always add the DMSO stock to the aqueous solution while vortexing. This helps to rapidly disperse the compound and reduce localized high concentrations that can lead to precipitation.

  • Visually inspect the final solution for any signs of precipitation or cloudiness. If observed, refer to the troubleshooting guide.

  • Maintain a low final concentration of DMSO in the experimental setup (typically ≤ 0.5%) to avoid solvent-induced cellular toxicity. Remember to include a vehicle control (aqueous solution with the same final DMSO concentration) in your experiments.

Signaling Pathway Diagram

This compound's primary target is Monoamine Oxidase A (MAO-A). The following diagram illustrates a simplified overview of the MAO-A signaling pathway.

MAO_A_Pathway cluster_metabolites Inactive Metabolites This compound This compound MAO_A Monoamine Oxidase A (MAO-A) This compound->MAO_A inhibits Serotonin Serotonin Metabolites Oxidative Deamination Products Serotonin->Metabolites MAO-A mediated breakdown Norepinephrine Norepinephrine Norepinephrine->Metabolites MAO-A mediated breakdown Dopamine Dopamine Dopamine->Metabolites MAO-A mediated breakdown

Caption: Simplified MAO-A signaling pathway inhibited by this compound.

References

Improving the stability of Metralindole in experimental buffers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Metralindole. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and drug development professionals ensure the stability of this compound in their experimental buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

This compound, also known as Inkazan, is a reversible inhibitor of monoamine oxidase A (RIMA) that has been investigated for its potential antidepressant properties.[1][2][3] It belongs to the β-carboline class of compounds.[1][4] Its hydrochloride salt is a solid powder and is soluble in DMSO.[5]

Q2: What are the primary factors that can affect the stability of this compound in experimental buffers?

Based on the behavior of related indole alkaloids and β-carbolines, the stability of this compound in aqueous solutions can be influenced by several factors:

  • pH: The pH of the buffer can significantly impact the stability of indole compounds. Some related compounds show varying stability at different pH levels. For example, mitragynine, an indole alkaloid, is unstable in acidic conditions (simulated gastric fluid) but stable in neutral to slightly alkaline conditions (simulated intestinal fluid).[6]

  • Light: Many β-carbolines are known to be fluorescent and can be sensitive to light, particularly UV light.[7] Exposure to light can lead to photodegradation.

  • Temperature: Elevated temperatures can accelerate the degradation of many chemical compounds, including indole alkaloids.[8]

  • Oxidation: The indole nucleus can be susceptible to oxidation. The presence of oxidizing agents or dissolved oxygen in the buffer can lead to the formation of degradation products. Some β-carbolines have been shown to have antioxidant properties, which suggests they can interact with reactive oxygen species.

Q3: How should I prepare and store a stock solution of this compound?

For optimal stability, it is recommended to prepare stock solutions of this compound in a high-quality, anhydrous solvent such as DMSO.[5]

  • Preparation: Dissolve the this compound powder in the chosen solvent to the desired concentration. Gentle warming or sonication may be used to aid dissolution, but avoid excessive heat.

  • Storage: Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.[9] Store these aliquots at -20°C or -80°C in the dark.[9] A product data sheet for this compound HCl suggests storage of the solid powder at 0-4°C for the short term and -20°C for the long term, with a shelf life of over two years if stored properly. In solvent, it is recommended to store at -80°C for up to six months or -20°C for up to one month.[5]

Q4: Can I add antioxidants to my experimental buffer to improve this compound stability?

Yes, adding antioxidants to your buffer can be a strategy to mitigate oxidative degradation of indole compounds.[10] Common antioxidants used in in vitro experiments include:

  • Ascorbic acid (Vitamin C)

  • Trolox (a water-soluble analog of Vitamin E)

  • Glutathione

The choice and concentration of the antioxidant should be carefully considered to avoid interference with your experimental assay. It is advisable to run a control experiment with the antioxidant alone to assess any potential effects on your system.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of this compound activity over time in my experiment. Degradation of this compound in the experimental buffer.1. Check Buffer pH: Ensure the pH of your buffer is within a stable range for indole compounds (typically neutral to slightly alkaline). Consider performing a pilot stability study at different pH values. 2. Protect from Light: Conduct experiments under low-light conditions or use amber-colored tubes/plates to minimize light exposure. 3. Control Temperature: Maintain a constant and appropriate temperature for your experiment. Avoid prolonged exposure to elevated temperatures. 4. Deoxygenate Buffer: If oxidative degradation is suspected, consider deoxygenating your buffer by bubbling with an inert gas (e.g., nitrogen or argon) before adding this compound. 5. Add Antioxidants: As mentioned in the FAQ, consider adding a suitable antioxidant to your buffer.
Precipitation of this compound upon dilution into aqueous buffer. Poor aqueous solubility of this compound.1. Stepwise Dilution: When diluting a DMSO stock solution into an aqueous buffer, perform the dilution in a stepwise manner to avoid rapid changes in solvent polarity that can cause precipitation. 2. Lower Final DMSO Concentration: Ensure the final concentration of DMSO in your experimental medium is low (typically <0.5%) to avoid solvent-induced artifacts and improve solubility.[9] 3. Use of Surfactants: In some cases, a small amount of a biocompatible surfactant (e.g., Tween 80) can help to maintain the solubility of hydrophobic compounds. This should be tested for compatibility with your experimental system.
Inconsistent experimental results between batches. Variability in this compound stock solution concentration or degradation during storage.1. Proper Stock Solution Handling: Always aliquot stock solutions and avoid repeated freeze-thaw cycles.[9] 2. Confirm Concentration: Before use, you can confirm the concentration of your stock solution using a suitable analytical method such as UV-Vis spectrophotometry or HPLC, if a standard is available. 3. Freshly Prepare Working Solutions: Prepare working dilutions of this compound fresh for each experiment from a frozen stock aliquot.

Experimental Protocols

Protocol for a Forced Degradation Study of this compound

A forced degradation study is essential to understand the intrinsic stability of a molecule and to identify potential degradation products.[11][12] This protocol provides a general framework that can be adapted for this compound.

Objective: To investigate the degradation of this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water

  • Methanol or Acetonitrile (HPLC grade)

  • Phosphate buffer (pH 7.4)

  • Analytical balance, volumetric flasks, pipettes

  • pH meter

  • HPLC system with a suitable detector (e.g., UV or MS)

  • Temperature-controlled oven

  • Photostability chamber or a light source with controlled UV and visible output

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). After incubation, neutralize the solution with an equivalent amount of 0.1 M NaOH.

    • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at a specific temperature (e.g., 60°C) for a defined period. After incubation, neutralize with an equivalent amount of 0.1 M HCl.

    • Oxidative Degradation: Mix an aliquot of the stock solution with a solution of 3% H₂O₂. Keep the sample at room temperature for a defined period, protected from light.

    • Thermal Degradation: Place an aliquot of the stock solution in a temperature-controlled oven at an elevated temperature (e.g., 80°C) for a defined period. A solid sample of this compound should also be tested under the same conditions.

    • Photolytic Degradation: Expose an aliquot of the stock solution to a light source that provides both UV and visible light. A control sample should be wrapped in aluminum foil to protect it from light and kept under the same conditions.

  • Sample Analysis:

    • At each time point, withdraw a sample from each stress condition.

    • Dilute the sample with the mobile phase to a suitable concentration for analysis.

    • Analyze the samples by a validated stability-indicating HPLC method. This method should be able to separate the parent this compound peak from any degradation product peaks.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point for each stress condition.

    • Identify and quantify the major degradation products.

    • Determine the degradation kinetics (e.g., first-order or zero-order) for each condition.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare this compound Stock Solution acid Acid Hydrolysis prep_stock->acid Expose base Base Hydrolysis prep_stock->base Expose oxidation Oxidation prep_stock->oxidation Expose thermal Thermal prep_stock->thermal Expose photo Photolysis prep_stock->photo Expose sample Sample at Time Points acid->sample base->sample oxidation->sample thermal->sample photo->sample hplc HPLC Analysis sample->hplc data Data Analysis & Interpretation hplc->data

Forced Degradation Experimental Workflow.

troubleshooting_logic start Inconsistent or Poor Experimental Results check_stability Is this compound stable in your buffer? start->check_stability check_solubility Is this compound fully dissolved? check_stability->check_solubility Yes adjust_ph Adjust Buffer pH check_stability->adjust_ph No protect_light Protect from Light check_stability->protect_light No control_temp Control Temperature check_stability->control_temp No add_antioxidant Add Antioxidant check_stability->add_antioxidant No check_storage Was the stock solution stored correctly? check_solubility->check_storage Yes stepwise_dilution Use Stepwise Dilution check_solubility->stepwise_dilution No lower_dmso Lower Final DMSO % check_solubility->lower_dmso No solution_ok Re-evaluate experimental design check_storage->solution_ok Yes aliquot_stock Aliquot Stock Solution check_storage->aliquot_stock No fresh_working Prepare Fresh Working Solutions check_storage->fresh_working No

Troubleshooting Logic for this compound Experiments.

References

Optimizing Metralindole Concentration for In Vitro Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Metralindole in in vitro settings. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, also known as Inkazan, is a reversible inhibitor of monoamine oxidase A (RIMA).[1] Its primary mechanism of action is the selective and reversible inhibition of MAO-A, an enzyme responsible for the breakdown of key neurotransmitters like serotonin, norepinephrine, and dopamine.[2][3] This inhibition leads to an increase in the levels of these monoamines in the brain. This compound is structurally and pharmacologically similar to pirlindole.[3]

Q2: What are the potential in vitro applications of this compound?

Based on its mechanism of action as a RIMA, this compound can be used in various in vitro experimental models, including:

  • Neuroprotection assays: To investigate its ability to protect neuronal cells from various insults, such as oxidative stress or neurotoxicity.[4][5][6]

  • Monoamine oxidase (MAO) inhibition assays: To determine its potency and selectivity for MAO-A inhibition in different cell or tissue preparations.[7][8]

  • Neurotransmitter uptake and release studies: To assess its secondary effects on neurotransmitter transporters, although its primary action is on MAO-A.[3]

  • Cytotoxicity and cell viability assays: To determine its toxic concentration range in various cell lines and to establish safe experimental concentrations.[9]

Q3: What is a recommended starting concentration for this compound in in vitro experiments?

Direct experimental data on optimal this compound concentrations for in vitro studies is limited. However, based on studies with the structurally similar compound pirlindole, a starting concentration range of 1-10 µM is recommended for initial experiments.[5][6] Pirlindole has demonstrated neuroprotective effects with an EC50 of 7 µM.[5][6] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.

Q4: How should I prepare a stock solution of this compound?

This compound has a reported water solubility of 0.367 mg/mL. For cell culture experiments, it is advisable to prepare a concentrated stock solution in a sterile solvent such as dimethyl sulfoxide (DMSO) or ethanol before further dilution in culture medium. The final concentration of the organic solvent in the cell culture medium should typically be kept below 0.1% to avoid solvent-induced cytotoxicity.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No observable effect of this compound Inappropriate concentration: The concentration used may be too low to elicit a response.Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 100 µM) to determine the optimal effective concentration.
Compound instability: this compound may be unstable in the cell culture medium under your experimental conditions.Test the stability of this compound in your specific cell culture medium over the time course of your experiment using methods like HPLC or LC-MS/MS.[10][11] Consider preparing fresh solutions for each experiment.
Low cell sensitivity: The chosen cell line may not be responsive to MAO-A inhibition.Use a positive control for MAO-A inhibition (e.g., moclobemide) to confirm that the pathway is active in your cell line. Consider using a cell line known to express MAO-A, such as neuroblastoma cell lines (e.g., SH-SY5Y).
High cell death or cytotoxicity Concentration is too high: The concentration of this compound used may be toxic to the cells.Perform a cytotoxicity assay (e.g., MTT, LDH, or trypan blue exclusion) to determine the IC50 value and establish a non-toxic working concentration range.[9][12][13]
Solvent toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve this compound may be too high.Ensure the final solvent concentration in the culture medium is at a non-toxic level (typically <0.1%). Run a solvent-only control to assess its effect on cell viability.
Inconsistent or variable results Inconsistent compound preparation: Variations in stock solution preparation or dilution can lead to variability.Prepare a large batch of stock solution, aliquot, and store at -20°C or -80°C to ensure consistency across experiments. Avoid repeated freeze-thaw cycles.
Cell culture variability: Differences in cell passage number, confluency, or health can affect experimental outcomes.Use cells within a consistent passage number range and ensure similar confluency at the start of each experiment. Regularly check for mycoplasma contamination.

Data Presentation

Table 1: In Vitro Concentration Data for Pirlindole (a Structural Analog of this compound)

CompoundAssay TypeCell TypeEffective Concentration (EC50)Reference
PirlindoleNeuroprotection (against NO-induced toxicity)Rat hippocampal and cortical cultures7 µM[5][6]
DehydropirlindoleNeuroprotection (against NO-induced toxicity)Rat hippocampal and cortical cultures3 µM[5][6]

Table 2: General Concentration Ranges for MAO-A Inhibitors in In Vitro Studies

Compound ClassTypical Concentration RangeNotes
Reversible Inhibitors of Monoamine Oxidase A (RIMAs)1 - 50 µMThe optimal concentration is highly dependent on the specific compound, cell line, and experimental endpoint. A dose-response curve is essential.

Experimental Protocols

Protocol 1: Determination of this compound Cytotoxicity using MTT Assay

This protocol is a standard method for assessing the effect of a compound on cell viability.

Materials:

  • Target cell line (e.g., SH-SY5Y neuroblastoma cells)

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. The final concentrations should typically range from 0.1 µM to 100 µM. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or controls.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the no-treatment control. Plot the cell viability against the log of the this compound concentration to determine the IC50 value.

Protocol 2: In Vitro Monoamine Oxidase-A (MAO-A) Inhibition Assay

This protocol outlines a general method to measure the inhibitory effect of this compound on MAO-A activity.

Materials:

  • Source of MAO-A enzyme (e.g., recombinant human MAO-A, or mitochondrial fractions from brain tissue or liver)

  • MAO-A substrate (e.g., kynuramine or serotonin)

  • This compound at various concentrations

  • Positive control inhibitor (e.g., clorgyline or moclobemide)

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

  • Detection system (spectrophotometer or fluorometer, depending on the substrate)

  • 96-well plate

Procedure:

  • Enzyme Preparation: Prepare the MAO-A enzyme solution in the assay buffer.

  • Inhibitor Incubation: In a 96-well plate, add the MAO-A enzyme solution, assay buffer, and different concentrations of this compound or the positive control. Include a no-inhibitor control.

  • Pre-incubation: Pre-incubate the plate at 37°C for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the MAO-A substrate to each well.

  • Incubation: Incubate the plate at 37°C for a specific time (e.g., 20-60 minutes).

  • Reaction Termination: Stop the reaction (e.g., by adding a stop solution like 2N HCl).

  • Detection: Measure the product formation using a spectrophotometer or fluorometer at the appropriate wavelength for the chosen substrate.

  • Data Analysis: Calculate the percentage of MAO-A inhibition for each this compound concentration compared to the no-inhibitor control. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis prep_stock Prepare this compound Stock Solution (in DMSO) treatment Treat Cells with Serial Dilutions of this compound prep_stock->treatment prep_cells Seed Cells in 96-well Plate prep_cells->treatment incubation Incubate for Desired Time (e.g., 24-72h) treatment->incubation add_reagent Add Assay Reagent (e.g., MTT) incubation->add_reagent measure Measure Signal (e.g., Absorbance) add_reagent->measure calculate Calculate % Viability or % Inhibition measure->calculate determine_ic50 Determine IC50/EC50 calculate->determine_ic50

Caption: General workflow for in vitro cell-based assays with this compound.

signaling_pathway cluster_neuron Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron monoamines Monoamines (Serotonin, Norepinephrine) mao_a Monoamine Oxidase A (MAO-A) monoamines->mao_a Metabolism synaptic_monoamines Increased Monoamines monoamines->synaptic_monoamines Release metabolites Inactive Metabolites mao_a->metabolites receptors Postsynaptic Receptors synaptic_monoamines->receptors Binds downstream Downstream Signaling receptors->downstream Activates This compound This compound This compound->mao_a Inhibits

Caption: Mechanism of action of this compound as a MAO-A inhibitor.

troubleshooting_logic start In Vitro Experiment with this compound check_effect No Observable Effect? start->check_effect check_toxicity High Cytotoxicity? start->check_toxicity check_variability Inconsistent Results? start->check_variability check_effect->check_toxicity No increase_conc Increase Concentration (Dose-Response) check_effect->increase_conc Yes check_toxicity->check_variability No decrease_conc Decrease Concentration (Determine IC50) check_toxicity->decrease_conc Yes standardize_prep Standardize Stock Preparation & Storage check_variability->standardize_prep Yes success Successful Experiment check_variability->success No check_stability Check Compound Stability increase_conc->check_stability positive_control Use Positive Control check_stability->positive_control check_solvent Check Solvent Toxicity decrease_conc->check_solvent standardize_cells Standardize Cell Culture Practices standardize_prep->standardize_cells

Caption: A logical troubleshooting guide for this compound in vitro experiments.

References

Technical Support Center: Troubleshooting Metralindole Variability in Experimental Results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability in experimental results involving Metralindole.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, also known as Inkazan, is a reversible inhibitor of monoamine oxidase A (MAO-A), belonging to the RIMA (Reversible Inhibitor of Monoamine Oxidase A) class of compounds.[1][2] Its primary mechanism of action is to prevent the breakdown of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain.[][4] By inhibiting MAO-A, this compound increases the levels of these neurotransmitters in the synaptic cleft, which is believed to be the basis for its potential antidepressant effects.[] this compound is structurally and pharmacologically similar to pirlindole.[1][2][5]

Q2: What are the common experimental applications of this compound?

This compound has been primarily investigated for its potential as an antidepressant.[1][2] Therefore, its common experimental applications include:

  • In vitro MAO-A inhibition assays: To determine its potency and selectivity in inhibiting the MAO-A enzyme.

  • In vivo behavioral models of depression in rodents: Such as the forced swim test and tail suspension test, to assess its antidepressant-like activity.[6]

  • Neurochemical studies: To measure the levels of monoamines (serotonin, norepinephrine, dopamine) and their metabolites in different brain regions following this compound administration.

  • Pharmacokinetic studies: To determine its absorption, distribution, metabolism, and excretion (ADME) profile in animal models.[7]

Q3: What are some potential sources of variability when working with this compound?

Variability in experimental results with this compound can arise from several factors, including:

  • Compound Stability and Storage: this compound's stability can be affected by factors such as pH, light, and temperature. Improper storage or handling can lead to degradation of the compound.[8][9][10]

  • Solvent and Formulation: The choice of solvent for dissolving this compound and the formulation used for in vivo administration can impact its solubility, stability, and bioavailability.

  • Experimental Protocol Differences: Minor variations in experimental protocols, such as incubation times, substrate concentrations in enzyme assays, or animal handling procedures in behavioral studies, can lead to significant differences in results.

  • Biological Variability: Inherent biological differences in animal models (e.g., strain, age, sex) and in vitro systems (e.g., cell line passage number) can contribute to variability.

  • Drug Interactions: The presence of other compounds in the experimental system can potentially interact with this compound and affect its activity.[11]

Troubleshooting Guides

Issue 1: High Variability in In Vitro MAO-A Inhibition Assays
Potential Cause Troubleshooting Step Expected Outcome
Inconsistent this compound Concentration Prepare fresh stock solutions of this compound for each experiment. Validate the concentration of the stock solution using a suitable analytical method (e.g., HPLC).Consistent and reproducible IC50 values.
Substrate or Enzyme Degradation Aliquot and store the MAO-A enzyme and substrate at the recommended temperature. Avoid repeated freeze-thaw cycles.Lower background signal and more reliable enzyme kinetics.
Inappropriate Assay Conditions Optimize substrate concentration (ideally at or below the Km value), enzyme concentration, and incubation time. Ensure the assay is performed within the linear range.A clear dose-response curve with a well-defined sigmoidal shape.
Solvent Effects Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed a level that inhibits enzyme activity (typically <1%).Reduced variability between replicate wells.
Issue 2: Inconsistent Results in In Vivo Antidepressant Models
Potential Cause Troubleshooting Step Expected Outcome
Variable Drug Exposure Optimize the drug formulation and route of administration to ensure consistent bioavailability. Conduct a pilot pharmacokinetic study to determine the time to maximum concentration (Tmax) and inform the timing of behavioral testing.More consistent behavioral responses at a given dose.
Animal Stress Acclimate animals to the housing and experimental conditions for a sufficient period before the study. Handle animals consistently and minimize environmental stressors.Reduced baseline variability in behavioral tests.
Subjective Scoring If using manual scoring for behavioral tests, ensure that the observers are blinded to the treatment groups and are well-trained to use a standardized scoring system.Increased inter-rater reliability and reduced bias.
Dose Selection Perform a dose-response study to identify the optimal dose range for antidepressant-like effects. Very high doses may lead to sedative or other off-target effects that can confound the results.A clear relationship between the dose of this compound and the observed behavioral effect.

Quantitative Data Summary

Table 1: In Vitro MAO-A Inhibition Data for this compound and Related RIMAs
CompoundTargetIC50 (nM)Inhibition TypeOrganismReference
This compound MAO-AData not readily availableReversible--
PirlindoleMAO-A230ReversibleRat Brain[Filitis LN, et al. (1986)]
MoclobemideMAO-A200-500ReversibleHuman Brain[Da Prada M, et al. (1989)]
CX157MAO-A3.3Reversible, CompetitiveHuman Brain[12]

Note: Specific IC50 values for this compound are not widely published. The provided data for related compounds can be used for comparative purposes.

Table 2: Representative Pharmacokinetic Parameters of a RIMA (Moclobemide) in Rats
ParameterValueUnit
Tmax (Time to Peak Concentration)1 - 2hours
Cmax (Peak Plasma Concentration)1.5 - 2.5µg/mL
Half-life (t1/2)1 - 2hours
Bioavailability~85%

Note: This table provides representative pharmacokinetic data for the RIMA Moclobemide in rats and serves as an example. Specific pharmacokinetic data for this compound may vary.

Experimental Protocols

In Vitro MAO-A Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for monoamine oxidase A (MAO-A).

Materials:

  • Recombinant human MAO-A enzyme

  • Kynuramine (substrate)

  • This compound

  • Clorgyline (positive control inhibitor)

  • Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

  • 96-well microplate (black, for fluorescence)

  • Microplate reader with fluorescence detection (Excitation/Emission ~320/400 nm for 4-hydroxyquinoline product)

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound in assay buffer to achieve a range of final concentrations (e.g., 0.1 nM to 100 µM).

    • Prepare a solution of the MAO-A substrate, kynuramine, in assay buffer.

    • Prepare a solution of the MAO-A enzyme in assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay Buffer

      • This compound dilution or vehicle control

      • MAO-A enzyme solution

    • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate Reaction:

    • Add the kynuramine substrate solution to all wells to start the reaction.

  • Incubation and Measurement:

    • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

    • Measure the fluorescence of the product, 4-hydroxyquinoline, at Ex/Em ~320/400 nm.

  • Data Analysis:

    • Subtract the background fluorescence (wells without enzyme).

    • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vivo Forced Swim Test (FST) in Mice

Objective: To assess the antidepressant-like activity of this compound in mice.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • This compound

  • Vehicle (e.g., saline with 0.5% Tween 80)

  • Imipramine or Fluoxetine (positive control)

  • Glass cylinders (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.

  • Video recording equipment

Procedure:

  • Animal Acclimation:

    • House mice in a temperature and light-controlled environment for at least one week before the experiment.

  • Drug Administration:

    • Administer this compound, vehicle, or a positive control antidepressant to different groups of mice via intraperitoneal (i.p.) or oral (p.o.) route.

    • The timing of administration before the test should be based on the pharmacokinetic profile of the drug (e.g., 30-60 minutes before the test for i.p. injection).

  • Forced Swim Test:

    • Gently place each mouse into an individual cylinder of water.

    • Record the behavior of each mouse for a total of 6 minutes.

    • The primary measure is the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of movement except for small motions required to keep the head above water.

  • Data Analysis:

    • Score the duration of immobility for each mouse.

    • Compare the mean immobility time between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant reduction in immobility time in the this compound-treated group compared to the vehicle group suggests an antidepressant-like effect.

Visualizations

MAO_A_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Monoamines Monoamines (Serotonin, Norepinephrine, Dopamine) MAO_A Monoamine Oxidase A (MAO-A) Monoamines->MAO_A Metabolism Vesicles Synaptic Vesicles Monoamines->Vesicles Packaging Metabolites Inactive Metabolites MAO_A->Metabolites Increased_Monoamines Increased Monoamine Concentration Vesicles->Increased_Monoamines Release This compound This compound This compound->MAO_A Reversible Inhibition Receptors Postsynaptic Receptors Increased_Monoamines->Receptors Binding Signal_Transduction Signal Transduction (Antidepressant Effect) Receptors->Signal_Transduction

Caption: this compound's mechanism of action.

Troubleshooting_Workflow start Inconsistent Experimental Results with this compound check_reagents Check Reagent Quality and Preparation start->check_reagents check_protocol Review Experimental Protocol start->check_protocol check_system Evaluate Experimental System start->check_system check_reagents->check_protocol No Issue fresh_reagents Prepare Fresh This compound Stocks & Other Reagents check_reagents->fresh_reagents Issue Found check_protocol->check_system No Issue standardize_protocol Standardize All Steps (e.g., incubation times, solvent concentrations) check_protocol->standardize_protocol Issue Found check_cell_lines Verify Cell Line Health and Passage Number check_system->check_cell_lines In Vitro animal_variability Assess Animal Model (strain, age, sex, stress) check_system->animal_variability In Vivo validate_concentration Validate this compound Concentration (e.g., HPLC) fresh_reagents->validate_concentration rerun_experiment Re-run Experiment validate_concentration->rerun_experiment optimize_conditions Optimize Assay Conditions (e.g., substrate/enzyme conc.) standardize_protocol->optimize_conditions optimize_conditions->rerun_experiment check_cell_lines->rerun_experiment animal_variability->rerun_experiment

References

Technical Support Center: Metralindole Interaction Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding potential drug interactions with Metralindole. Given that this compound is a reversible inhibitor of monoamine oxidase A (RIMA), this guide extrapolates potential interactions from data on this compound's class and structurally similar compounds, such as moclobemide and pirlindole, to provide a comprehensive resource for experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary mechanism of action?

A1: this compound is an investigational antidepressant agent belonging to the class of reversible inhibitors of monoamine oxidase A (RIMA). Its primary mechanism of action is the selective and reversible inhibition of the MAO-A enzyme, which is responsible for the breakdown of key neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain. By inhibiting MAO-A, this compound increases the synaptic availability of these neurotransmitters, which is believed to mediate its antidepressant effects.

Q2: What are the most critical potential drug interactions to consider when working with this compound?

A2: The most critical potential interactions are:

  • Serotonin Syndrome: Co-administration with other serotonergic agents can lead to a potentially life-threatening condition characterized by excessive serotonin activity.[1][2]

  • Hypertensive Crisis (Cheese Effect): Interaction with sympathomimetic agents or tyramine-rich foods can cause a rapid and dangerous increase in blood pressure.[3][4]

Q3: How does the reversible nature of this compound's MAO-A inhibition affect its interaction profile compared to irreversible MAOIs?

A3: The reversibility of MAO-A inhibition by this compound suggests a lower risk of severe drug and food interactions compared to irreversible MAOIs. In the presence of high concentrations of a competing substrate like tyramine, a reversible inhibitor can be displaced from the enzyme, allowing for some metabolism of the substrate to occur. This typically results in a less pronounced pressor response. However, the risk is not eliminated and careful monitoring is still essential.

Q4: Which cytochrome P450 (CYP) enzymes are likely to be involved in this compound's metabolism and potential interactions?

A4: Based on data from the related RIMA, moclobemide, this compound may be a substrate for CYP2C19 and an inhibitor of CYP1A2, CYP2C19, and CYP2D6.[5] Therefore, co-administration with potent inhibitors or inducers of these enzymes could alter this compound's plasma concentrations, and this compound could affect the metabolism of other drugs that are substrates for these enzymes.

Troubleshooting Guides

Issue: Unexpected Potentiation of a Co-administered Drug's Effect

Possible Cause: Inhibition of Cytochrome P450 (CYP) enzymes by this compound.

Troubleshooting Steps:

  • Identify the Metabolic Pathway of the Co-administered Drug: Determine if the affected drug is a substrate of CYP1A2, CYP2C19, or CYP2D6, as these are potentially inhibited by this compound.

  • In Vitro CYP Inhibition Assay: Conduct an in vitro experiment to determine the half-maximal inhibitory concentration (IC50) of this compound on the specific CYP isoform responsible for the co-administered drug's metabolism.

  • Dose Adjustment: If significant inhibition is confirmed, consider reducing the dose of the co-administered drug in your experimental design.

  • Alternative Drug Selection: If possible, select an alternative co-administered drug that is not metabolized by the inhibited CYP isoform.

Issue: Serotonin Syndrome-like Symptoms in Animal Models

Possible Cause: Co-administration of this compound with a serotonergic agent.

Troubleshooting Steps:

  • Review Concomitant Medications: Immediately identify all co-administered compounds and determine if any possess serotonergic activity (e.g., SSRIs, SNRIs, triptans, certain opioids).

  • Discontinue Serotonergic Agent: In your experimental protocol, cease administration of the suspected serotonergic agent.

  • Supportive Care: Provide supportive care to the animal model as per veterinary guidelines to manage symptoms.

  • Washout Period: Implement an appropriate washout period before re-introducing any serotonergic agent at a lower dose or considering a non-serotonergic alternative.

Quantitative Data on Potential Interactions

Disclaimer: The following data is for the related compounds moclobemide and pirlindole and should be used as an estimation of this compound's potential interaction profile.

CompoundInteractionParameterValueReference
MoclobemideMAO-A InhibitionIC50100 - 400 µg/L[6]
PirlindoleMAO-A Inhibition (rat brain)IC500.3 - 0.005 µM[7]
MoclobemideCYP1A2 Inhibition-Reversible Inhibition[5]
MoclobemideCYP2C19 Inhibition-Reversible Inhibition[5]
MoclobemideCYP2D6 Inhibition-Reversible Inhibition[5]

Experimental Protocols

In Vitro MAO-A Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on MAO-A activity.

Methodology:

  • Enzyme Source: Human recombinant MAO-A.

  • Substrate: Kynuramine or another suitable fluorogenic or chromogenic substrate.

  • Procedure: a. Prepare a series of dilutions of this compound. b. In a 96-well plate, add the MAO-A enzyme and the this compound dilutions. c. Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at 37°C. d. Initiate the reaction by adding the substrate. e. Monitor the production of the fluorescent or colored product over time using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration compared to a control without the inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vitro Cytochrome P450 Inhibition Assay

Objective: To assess the inhibitory potential of this compound on major CYP450 isoforms (e.g., CYP1A2, CYP2C19, CYP2D6, CYP3A4).

Methodology:

  • Enzyme Source: Human liver microsomes or recombinant human CYP enzymes.

  • Probe Substrates: Use isoform-specific probe substrates (e.g., phenacetin for CYP1A2, S-mephenytoin for CYP2C19, dextromethorphan for CYP2D6, midazolam for CYP3A4).

  • Procedure: a. Prepare a range of this compound concentrations. b. In a multi-well plate, combine human liver microsomes, a specific probe substrate, and the this compound concentrations in a buffered solution containing NADPH. c. Incubate the mixture at 37°C for a defined period. d. Terminate the reaction by adding a stopping solution (e.g., acetonitrile). e. Analyze the formation of the specific metabolite of the probe substrate using LC-MS/MS.

  • Data Analysis: Determine the rate of metabolite formation at each this compound concentration. Calculate the percent inhibition relative to a vehicle control and determine the IC50 value by plotting percent inhibition versus this compound concentration.

In Vivo Tyramine Pressor Response Assay

Objective: To evaluate the potentiation of the pressor response to tyramine by this compound in an animal model (e.g., rat).

Methodology:

  • Animal Model: Anesthetized or conscious rats instrumented for continuous blood pressure monitoring.

  • Procedure: a. Administer this compound or vehicle control to the animals and allow for an appropriate absorption period. b. Administer incremental doses of tyramine intravenously or orally. c. Continuously record arterial blood pressure.

  • Data Analysis: Determine the dose of tyramine required to produce a specific increase in systolic blood pressure (e.g., 30 mmHg). Compare the tyramine dose-response curve in this compound-treated animals to that in control animals to calculate the potentiation factor.

Visualizations

Serotonin_Syndrome_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tryptophan Tryptophan 5-HTP 5-HTP Tryptophan->5-HTP Tryptophan Hydroxylase Serotonin (5-HT) Serotonin (5-HT) 5-HTP->Serotonin (5-HT) Vesicle Vesicle Serotonin (5-HT)->Vesicle Storage MAO-A MAO-A Serotonin (5-HT)->MAO-A Metabolism Synaptic_5HT Serotonin (5-HT) Vesicle->Synaptic_5HT Release Metabolites Metabolites MAO-A->Metabolites SERT SERT SERT->Serotonin (5-HT) Synaptic_5HT->SERT 5-HT_Receptor 5-HT Receptor Synaptic_5HT->5-HT_Receptor Binding Postsynaptic_Effect Increased Signal Transduction 5-HT_Receptor->Postsynaptic_Effect This compound This compound This compound->MAO-A Inhibition Serotonergic_Agent Serotonergic_Agent Serotonergic_Agent->SERT Inhibition Serotonergic_Agent->Synaptic_5HT Increased Release

Caption: Serotonin Syndrome Pathophysiology.

Tyramine_Pressor_Response cluster_neuron Sympathetic Neuron cluster_cleft Synaptic Cleft cluster_effector Effector Cell (e.g., Smooth Muscle) Tyrosine Tyrosine Norepinephrine_Cytosol Norepinephrine (Cytosol) Tyrosine->Norepinephrine_Cytosol Synthesis Norepinephrine_Vesicle Norepinephrine Vesicle Norepinephrine_Synapse Norepinephrine Norepinephrine_Vesicle->Norepinephrine_Synapse Release Norepinephrine_Cytosol->Norepinephrine_Vesicle Storage MAO-A_neuron MAO-A Norepinephrine_Cytosol->MAO-A_neuron Metabolism Adrenergic_Receptor Adrenergic Receptor Norepinephrine_Synapse->Adrenergic_Receptor Binding Vasoconstriction Vasoconstriction & Increased Blood Pressure Adrenergic_Receptor->Vasoconstriction Tyramine Tyramine Tyramine->Norepinephrine_Vesicle Displaces Norepinephrine This compound This compound This compound->MAO-A_neuron Inhibition

Caption: Tyramine Pressor Response Mechanism.

Experimental_Workflow_CYP_Inhibition cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_met Prepare this compound Dilution Series inc Incubate this compound, Microsomes, Substrate, and NADPH at 37°C prep_met->inc prep_mic Prepare Human Liver Microsomes prep_mic->inc prep_sub Prepare CYP Probe Substrate prep_sub->inc stop_rxn Terminate Reaction inc->stop_rxn lcms LC-MS/MS Analysis of Metabolite Formation stop_rxn->lcms calc Calculate % Inhibition and IC50 Value lcms->calc

Caption: CYP450 Inhibition Assay Workflow.

References

How to minimize Metralindole degradation during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on minimizing the degradation of Metralindole during storage and experimental use. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

For long-term storage, it is recommended to store solid this compound at -20°C, sealed tightly in a container, and protected from moisture.[1][2][3] For short-term storage, refrigeration at 2-8°C is acceptable.

Q2: How should I store stock solutions of this compound?

Stock solutions of this compound should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to six months or at -20°C for up to one month.[1] The appropriate solvent for creating stock solutions will depend on the experimental requirements; however, DMSO is a common choice.[2]

Q3: What are the primary factors that can cause this compound degradation?

Based on the general stability of related compounds like indole alkaloids and tetracyclic antidepressants, this compound is likely susceptible to degradation from:

  • Oxidation: The indole ring system can be prone to oxidation.

  • Hydrolysis: Though generally more stable than esters, amide-like structures can hydrolyze under acidic or basic conditions.

  • Photolysis: Exposure to light, particularly UV light, can induce degradation in complex organic molecules.[4]

Q4: Are there any visual signs of this compound degradation?

While there is no specific information available for this compound, degradation of similar compounds can sometimes be indicated by a change in color (e.g., yellowing or browning of a white powder), clumping of the powder due to moisture absorption, or a change in solubility. However, significant degradation can occur without any visible changes. Therefore, analytical testing is the most reliable way to assess purity.

Q5: How can I minimize degradation during my experiments?

To minimize degradation during experimental use, follow these guidelines:

  • Allow the container to warm to room temperature before opening to prevent condensation and moisture absorption.

  • Prepare solutions fresh for each experiment whenever possible.

  • If using stock solutions, use an aliquot for each experiment to avoid contaminating the entire stock.

  • Protect solutions from light by using amber vials or wrapping containers in foil.

  • Avoid extreme pH conditions unless required by the experimental protocol.

Troubleshooting Guides

Scenario 1: My experimental results are inconsistent or unexpected.

Q: I am seeing a loss of activity or inconsistent results in my assays using this compound. Could this be due to degradation?

A: Yes, degradation of this compound can lead to a decrease in its effective concentration and the presence of impurities that may interfere with your experiment.

Troubleshooting Steps:

  • Review Storage and Handling: Verify that your storage and handling procedures align with the recommendations in the FAQs. Check for any recent changes in storage conditions (e.g., freezer malfunction).

  • Assess Purity: If possible, assess the purity of your this compound sample using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC). Compare the chromatogram of your current sample to a reference standard or a previously obtained chromatogram from a fresh batch.

  • Use a Fresh Sample: If you suspect degradation, use a fresh, unopened vial of this compound for your next experiment to see if the issue is resolved.

  • Perform a Forced Degradation Study (Advanced): To understand the potential degradation products and their impact on your assay, you can perform a forced degradation study as outlined in the Experimental Protocols section.

Scenario 2: I am concerned about the quality of an older batch of this compound.

Q: I have a batch of this compound that has been stored for an extended period. How can I determine if it is still suitable for use?

A: The most reliable way to determine the suitability of an older batch is through analytical purity testing.

Troubleshooting Steps:

  • Visual Inspection: Inspect the material for any changes in color or physical state. While not a definitive indicator, any noticeable change warrants further investigation.

  • Purity Analysis: Perform an HPLC analysis to determine the purity of the sample. The presence of new peaks or a decrease in the area of the main this compound peak compared to a reference standard would indicate degradation.

  • Functional Assay: If a reliable bioassay is available, you can compare the activity of the older batch to a fresh batch of this compound. A significant decrease in potency may indicate degradation.

Quantitative Data Summary

The following table provides general storage recommendations for tetracyclic MAOIs, including Pirlindole, a structural analog of this compound. These are general guidelines and may need to be optimized based on specific experimental requirements.

Compound Form Storage Condition Duration Notes
Solid-20°CLong-term (≥ 4 years for Pirlindole)Keep sealed and protected from moisture.
2-8°CShort-term
Stock Solution-80°CUp to 6 monthsAliquot to avoid freeze-thaw cycles.
-20°CUp to 1 month

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This is a general stability-indicating HPLC method that can be adapted for this compound. Method development and validation are required for specific applications.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or other suitable buffer

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water with 0.1% formic acid.

  • Standard Preparation: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or mobile phase) to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare working standards by diluting the stock solution.

  • Sample Preparation: Prepare a sample of the this compound to be tested at the same concentration as the working standard.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 30°C

    • Detection wavelength: Determined by UV-Vis scan of this compound (e.g., 275 nm for Pirlindole).[3]

  • Analysis: Inject the standard and sample solutions and record the chromatograms.

  • Data Interpretation: Determine the purity of the sample by comparing the peak area of this compound to the total peak area of all components in the chromatogram. The appearance of new peaks not present in the reference standard may indicate degradation products.

Protocol 2: Forced Degradation Study

Forced degradation studies are used to identify potential degradation pathways and to develop stability-indicating analytical methods.

Procedure:

  • Prepare this compound Solutions: Prepare several solutions of this compound in a suitable solvent.

  • Apply Stress Conditions: Expose the solutions to various stress conditions in parallel with a control sample protected from stress:

    • Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidation: Add 3% H₂O₂ and store at room temperature for 24 hours.

    • Photolytic Degradation: Expose the solution to a light source according to ICH Q1B guidelines.[5]

    • Thermal Degradation: Incubate a solid sample at an elevated temperature (e.g., 80°C).

  • Neutralization (for acid/base hydrolysis): Neutralize the acidic and basic samples before analysis.

  • Analysis: Analyze all samples (stressed and control) using the developed HPLC method.

  • Evaluation: Compare the chromatograms of the stressed samples to the control. Identify and quantify any degradation products formed. This information can help in understanding the stability of this compound and in troubleshooting experimental issues.

Visualizations

This compound This compound Oxidation Oxidized Product (e.g., N-oxide or hydroxylated indole) This compound->Oxidation Oxidizing agents, air Hydrolysis Hydrolytic Product This compound->Hydrolysis Acid/Base Photolysis Photolytic Product This compound->Photolysis UV/Visible Light

Caption: Hypothetical degradation pathways for this compound.

start Start: Assess this compound Stability prep Prepare this compound Samples (Solid and Solution) start->prep stress Expose to Stress Conditions (Heat, Light, Humidity, Acid/Base, Oxidation) prep->stress hplc Analyze by Stability-Indicating HPLC Method stress->hplc data Collect and Analyze Data (Purity, Degradation Products) hplc->data report Report Findings and Establish Storage Conditions data->report

Caption: Experimental workflow for this compound stability assessment.

start Inconsistent Experimental Results? check_storage Storage and Handling Procedures Correct? start->check_storage purity_test Perform HPLC Purity Analysis check_storage->purity_test Yes new_sample Use a Fresh Sample check_storage->new_sample No degraded Degradation Likely purity_test->degraded Impurity Peaks Detected not_degraded Degradation Unlikely purity_test->not_degraded No Impurities issue_resolved Issue Resolved? new_sample->issue_resolved discard Discard Old Sample degraded->discard investigate_other Investigate Other Experimental Variables issue_resolved->investigate_other No issue_resolved->discard Yes

Caption: Troubleshooting decision tree for this compound-related issues.

References

Addressing Metralindole precipitation in stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Metralindole. Our goal is to help you overcome common challenges, particularly the issue of precipitation in stock solutions, to ensure the accuracy and reproducibility of your experiments.

Troubleshooting Guides

Issue: this compound has precipitated out of my stock solution. What should I do?

Precipitation of this compound from a stock solution, especially upon storage or after dilution into an aqueous buffer, is a common issue that can affect the accuracy of your experimental results. Below are a series of steps you can take to attempt to redissolve the compound.

Protocol: Redissolving Precipitated this compound

  • Visual Inspection: Carefully examine the stock solution vial for any visible crystals or cloudiness. Note the extent of the precipitation.

  • Gentle Warming: Place the vial in a water bath set to 37°C for 10-15 minutes. Gently swirl the vial periodically. Avoid excessive heat, as it may degrade the compound.

  • Sonication: If gentle warming is not sufficient, place the vial in a sonicator bath for 15-30 minutes. The ultrasonic waves can help to break up the precipitate and facilitate dissolution.

  • Vortexing: After warming or sonication, vortex the solution at a medium speed for 1-2 minutes to ensure homogeneity.

  • Solvent Addition (Use with Caution): If precipitation persists, adding a small amount of the original solvent (e.g., DMSO) can help to redissolve the compound. However, be mindful that this will alter the final concentration of your stock solution. It is crucial to recalculate the concentration after adding more solvent.

  • Final Check: After attempting to redissolve the precipitate, visually inspect the solution again to ensure it is clear and free of any particulate matter. If the solution remains cloudy or contains visible precipitate, it is recommended to prepare a fresh stock solution.

Frequently Asked Questions (FAQs)

1. What is the recommended solvent for preparing this compound stock solutions?

For this compound and its hydrochloride salt, Dimethyl Sulfoxide (DMSO) is a commonly recommended solvent due to its high solubilizing capacity for many organic compounds.[1] this compound HCl is also reported to be soluble in DMSO.

2. What is the recommended concentration for a this compound stock solution?

To minimize the risk of precipitation upon dilution into aqueous buffers, it is advisable to prepare stock solutions at a reasonably low concentration. A starting concentration in the range of 1-10 mM in DMSO is often a good practice. Preparing highly concentrated stock solutions can lead to precipitation when diluted into a less solubilizing aqueous environment.

3. How should I store my this compound stock solution?

For long-term stability, it is recommended to store this compound stock solutions at -20°C or -80°C.[2] To avoid repeated freeze-thaw cycles, which can contribute to compound degradation and precipitation, it is best to aliquot the stock solution into smaller, single-use volumes.[3] Before use, allow the aliquot to thaw completely and come to room temperature.

4. My this compound precipitated after I diluted my DMSO stock solution into my aqueous experimental buffer. How can I prevent this?

This is a common phenomenon known as "antisolvent precipitation." When a compound dissolved in a good solvent (like DMSO) is rapidly introduced into a poor solvent (like an aqueous buffer), it can cause the compound to crash out of solution. Here are some strategies to mitigate this:

  • Lower the Stock Concentration: Using a more dilute stock solution means you will be adding a smaller volume of DMSO to your aqueous buffer, which may prevent the local concentration from exceeding the solubility limit.

  • Stepwise Dilution: Instead of adding the stock solution directly to the final volume of your aqueous buffer, try a stepwise dilution. For example, dilute the stock into a smaller volume of buffer first, and then add this intermediate dilution to the final volume.

  • Increase Mixing: Ensure rapid and thorough mixing of the aqueous buffer as you add the DMSO stock solution. This can be achieved by vortexing or stirring.

  • Use of Co-solvents: In some cases, the addition of a small percentage of a co-solvent that is miscible with both water and DMSO can help to maintain solubility.

5. Is this compound hydrochloride more soluble in water than the freebase form?

Yes, the hydrochloride salt of this compound is generally more soluble in aqueous solutions compared to its freebase form. This is a common property of amine-containing compounds, as the salt form is ionic and interacts more favorably with the polar water molecules. DrugBank lists the water solubility of this compound as 0.367 mg/mL.[4]

Quantitative Data: this compound and Pirlindole Solubility

Since specific quantitative solubility data for this compound in various organic solvents is limited in the available literature, data for its structurally and pharmacologically related analog, Pirlindole, is provided as a reference. This can serve as a useful guide for solvent selection.

CompoundSolventSolubility
This compound Water0.367 mg/mL[4]
This compound HCl DMSOSoluble[1]
Pirlindole DMSO≥ 5 mg/mL (≥ 22.09 mM)[2]

Note: The "≥" symbol indicates that the compound is soluble at that concentration, but the saturation point was not determined.

Experimental Protocols

Protocol for Preparing a 10 mM this compound Stock Solution in DMSO

  • Calculate the required mass:

    • Molecular Weight of this compound: 255.32 g/mol

    • Desired Concentration: 10 mM (0.010 mol/L)

    • Desired Volume: 1 mL (0.001 L)

    • Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (g) = 0.010 mol/L x 0.001 L x 255.32 g/mol = 0.0025532 g = 2.55 mg

  • Weigh the compound: Accurately weigh approximately 2.55 mg of this compound powder using a calibrated analytical balance.

  • Dissolve in DMSO: Add the weighed this compound to a clean, sterile microcentrifuge tube or vial. Add 1 mL of high-purity, anhydrous DMSO.

  • Facilitate Dissolution: Vortex the solution thoroughly for 1-2 minutes. If necessary, gently warm the solution to 37°C or sonicate for 10-15 minutes to ensure complete dissolution.

  • Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C.

Visualizations

Downstream Signaling Pathways of Monoamine Oxidase A (MAO-A) Inhibition

This compound is a reversible inhibitor of monoamine oxidase A (MAO-A).[4] Inhibition of MAO-A leads to an increase in the levels of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the synaptic cleft. This, in turn, modulates downstream signaling pathways that are implicated in the therapeutic effects of antidepressants.

MAOA_Inhibition_Pathway cluster_0 Presynaptic Neuron cluster_2 Postsynaptic Neuron This compound This compound MAOA MAO-A This compound->MAOA Inhibits Monoamines_pre Monoamines (Serotonin, Norepinephrine, Dopamine) MAOA->Monoamines_pre Degrades Vesicles Synaptic Vesicles Monoamines_pre->Vesicles Packaged into Monoamines_synapse Increased Monoamines Vesicles->Monoamines_synapse Release Receptors Postsynaptic Receptors (e.g., 5-HT, Adrenergic, Dopamine) Monoamines_synapse->Receptors Binds to Signaling_Cascades Downstream Signaling (cAMP, PKA, CREB) Receptors->Signaling_Cascades Activates Gene_Expression Altered Gene Expression (e.g., BDNF) Signaling_Cascades->Gene_Expression Regulates Neuronal_Plasticity Increased Neuronal Plasticity and Neurogenesis Gene_Expression->Neuronal_Plasticity Promotes

Caption: MAO-A inhibition by this compound increases neurotransmitter levels.

Troubleshooting Workflow for this compound Precipitation

This workflow provides a logical sequence of steps to address the issue of this compound precipitation in your stock solutions.

Troubleshooting_Workflow Start Precipitate Observed in Stock Solution Warm Gentle Warming (37°C) Start->Warm Sonicate Sonication Warm->Sonicate No Vortex Vortex Warm->Vortex Yes Sonicate->Vortex Check_Clarity Is the solution clear? Vortex->Check_Clarity Use_Solution Solution is ready for use Check_Clarity->Use_Solution Yes Prepare_New Prepare a fresh stock solution Check_Clarity->Prepare_New No

Caption: A stepwise guide to resolving this compound precipitation.

References

Validation & Comparative

A Comparative Analysis of Metralindole and Moclobemide as MAO-A Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comparative overview of two reversible inhibitors of monoamine oxidase A (RIMA), Metralindole and moclobemide. Both compounds have been investigated for their potential as antidepressant agents. Due to the limited publicly available data on this compound, this guide leverages information on its close structural and pharmacological analogue, pirlindole, to provide a meaningful comparison with the well-characterized RIMA, moclobemide.

Introduction to this compound and Moclobemide

Monoamine oxidase A (MAO-A) is a key enzyme in the catabolism of neurotransmitters such as serotonin, norepinephrine, and dopamine.[1] Inhibition of this enzyme increases the synaptic availability of these monoamines, which is the therapeutic mechanism behind the use of MAO inhibitors (MAOIs) in the treatment of depression.[1] The older, irreversible MAOIs were associated with significant side effects, most notably the "cheese effect," a hypertensive crisis triggered by the consumption of tyramine-rich foods.[2]

The development of reversible inhibitors of MAO-A (RIMAs) represented a significant advancement in safety and tolerability. This compound (also known as Inkazan) is a RIMA that was investigated in Russia for its antidepressant potential.[3][4] It is structurally and pharmacologically related to pirlindole.[3][4] Moclobemide is another RIMA that has been more extensively studied and is approved for the treatment of depression in several countries.[1]

Mechanism of Action

Both this compound (via its analogue pirlindole) and moclobemide act as selective and reversible inhibitors of MAO-A.[3][5][6][7] This reversible nature allows for a shorter duration of action and a reduced risk of tyramine-induced hypertensive crises compared to irreversible MAOIs.[7] The inhibition of MAO-A leads to an increase in the levels of key neurotransmitters in the brain, which is believed to be responsible for their antidepressant effects.

dot

Caption: Mechanism of action of reversible MAO-A inhibitors.

Comparative Quantitative Data

Due to the scarcity of data for this compound, the following tables present a comparison between moclobemide and pirlindole.

Table 1: In Vitro and Ex Vivo MAO-A Inhibition
CompoundAssay TypeIC50 (µM)ID50 (mg/kg, i.p.)Reference
Pirlindole In Vitro (rat brain)0.24-[8]
Ex Vivo (rat brain)-24.4[8]
Moclobemide In Vitro (human placenta)~200-400 (Ki)-
Ex Vivo (rat brain)-~10-20

Note: IC50 is the half-maximal inhibitory concentration. ID50 is the dose required to inhibit 50% of the enzyme activity in a living organism. Ki is the inhibition constant.

Table 2: Pharmacokinetic Properties
ParameterPirlindoleMoclobemideReference
Bioavailability 20-30%60-80% (increases with repeated dosing)[6]
Protein Binding 95%50%[5]
Half-life Biphasic: 7.5h and 34-70h (rat)1-2 hours[6]
Metabolism Extensive hepatic first-pass effectExtensive hepatic[6]
Excretion Urine and fecesPrimarily renal[5]

Experimental Protocols

Determination of MAO-A Inhibitory Activity (In Vitro)

A common method for determining the in vitro inhibitory activity of compounds on MAO-A involves a spectrophotometric or fluorometric assay.

Objective: To determine the IC50 value of a test compound for MAO-A.

Materials:

  • Recombinant human MAO-A enzyme

  • Kynuramine (substrate)

  • Test compounds (this compound/pirlindole, moclobemide)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Spectrophotometer or fluorometer

Procedure:

  • Enzyme Preparation: A solution of recombinant human MAO-A is prepared in phosphate buffer.

  • Inhibitor Preparation: Serial dilutions of the test compounds are prepared in the appropriate solvent.

  • Assay Reaction:

    • In a 96-well plate, add the MAO-A enzyme solution.

    • Add the test compound dilutions to the respective wells.

    • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at 37°C.

    • Initiate the reaction by adding the substrate, kynuramine.

  • Measurement: The formation of the product, 4-hydroxyquinoline, is measured over time by monitoring the change in absorbance at a specific wavelength (e.g., 316 nm) or fluorescence.

  • Data Analysis: The rate of reaction is calculated for each inhibitor concentration. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

dot

MAO-A_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare MAO-A Enzyme Solution C Add Enzyme to 96-well Plate A->C B Prepare Serial Dilutions of Inhibitors D Add Inhibitor Dilutions B->D E Pre-incubate at 37°C D->E F Add Kynuramine (Substrate) to Initiate Reaction E->F G Measure Product Formation (Spectrophotometry/Fluorometry) F->G H Calculate Reaction Rates G->H I Determine IC50 Value H->I

Caption: Workflow for an in vitro MAO-A inhibition assay.

Clinical Efficacy and Side Effects

Moclobemide

Moclobemide has been shown in numerous clinical trials to be an effective antidepressant, with efficacy comparable to tricyclic antidepressants (TCAs) and selective serotonin reuptake inhibitors (SSRIs).[9] It is generally well-tolerated, with a more favorable side-effect profile than TCAs.[9] Common side effects include nausea, headache, and insomnia.[9] Due to its reversible nature, the risk of hypertensive crisis with tyramine-containing foods is significantly lower than with irreversible MAOIs.

This compound/Pirlindole

Summary and Conclusion

Both this compound (as represented by its analogue pirlindole) and moclobemide are reversible inhibitors of MAO-A. Based on the available data, moclobemide appears to have higher bioavailability and a shorter half-life compared to pirlindole. In vitro, pirlindole demonstrates potent MAO-A inhibition.

This guide highlights the importance of reversible and selective MAO-A inhibition as a therapeutic strategy for depression. The favorable safety profile of RIMAs compared to older MAOIs makes them a continued area of interest for the development of new antidepressant medications.

References

Cross-Validation of Metralindole's Effects with Other Reversible Inhibitors of Monoamine Oxidase A (RIMAs)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Metralindole, a reversible inhibitor of monoamine oxidase A (RIMA), with other compounds in its class. Due to the limited availability of public data on this compound (also known as Inkazan), this guide utilizes data from its close structural and pharmacological analogue, Pirlindole, alongside other well-researched RIMAs such as Moclobemide, Toloxatone, and Brofaromine.

Introduction to this compound and RIMAs

This compound is a RIMA that was investigated in Russia for its potential antidepressant properties.[1] It is structurally and pharmacologically similar to Pirlindole.[1][2][3][4] RIMAs represent a class of antidepressants that selectively and reversibly inhibit the monoamine oxidase A (MAO-A) enzyme.[5] This mode of action prevents the breakdown of key neurotransmitters like serotonin, norepinephrine, and dopamine in the brain, which is believed to be the mechanism behind their antidepressant effects.[6][7][8][9] Unlike irreversible MAOIs, the reversible nature of RIMAs allows for a reduced risk of the "cheese effect," a hypertensive crisis that can occur from consuming tyramine-rich foods.[3]

Comparative Analysis of RIMAs

The following table summarizes the available quantitative data for this compound's analogue, Pirlindole, and other selected RIMAs to facilitate a comparative assessment of their biochemical and pharmacokinetic profiles.

CompoundMAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity Index (MAO-B/MAO-A)Elimination Half-life (hours)Bioavailability (%)Protein Binding (%)
Pirlindole 0.24>100>4172-820-3095
Moclobemide 6.1>1000>1641-460-80+50
Toloxatone 1.78--1-2.550-62~50
Brofaromine ---9-14-98

Data for Pirlindole is used as a proxy for this compound due to their close structural and pharmacological similarities. Selectivity Index is calculated as IC50 (MAO-B) / IC50 (MAO-A). A higher value indicates greater selectivity for MAO-A. '-' indicates data not readily available in the searched literature.

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of RIMAs are provided below.

In Vitro Monoamine Oxidase (MAO) Inhibition Assay

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against MAO-A and MAO-B.

Objective: To quantify the potency and selectivity of a test compound in inhibiting MAO-A and MAO-B activity.

Materials:

  • Human recombinant MAO-A and MAO-B enzymes

  • Substrate for MAO-A (e.g., kynuramine or serotonin)

  • Substrate for MAO-B (e.g., benzylamine or phenylethylamine)

  • Test compound (e.g., this compound) and reference inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B)

  • Assay buffer (e.g., phosphate buffer, pH 7.4)

  • Detection reagent (e.g., luciferin-based reagent for measuring H2O2 production)

  • 96-well microplates

  • Microplate reader capable of luminescence or fluorescence detection

Procedure:

  • Prepare serial dilutions of the test compound and reference inhibitors in the assay buffer.

  • In a 96-well plate, add the MAO-A or MAO-B enzyme to each well.

  • Add the diluted test compound or reference inhibitor to the respective wells. Include control wells with no inhibitor.

  • Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the enzymatic reaction by adding the appropriate substrate to each well.

  • Incubate the reaction mixture for a specific duration (e.g., 60 minutes) at 37°C.

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence or fluorescence) using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Tyramine Pressor Effect Assay

This in vivo protocol is used to assess the potentiation of the pressor response to tyramine, a key indicator of the risk of the "cheese effect" for MAOIs.

Objective: To evaluate the extent to which a RIMA potentiates the hypertensive effects of orally administered tyramine in a clinical setting.

Subjects: Healthy human volunteers.

Materials:

  • Test RIMA (e.g., this compound) and placebo

  • Tyramine hydrochloride administered in capsules or dissolved in a beverage

  • Blood pressure monitoring equipment

  • Standardized meals

Procedure:

  • A baseline tyramine challenge is performed on each subject to determine the dose of tyramine required to produce a predetermined increase in systolic blood pressure (e.g., 30 mmHg), known as the tyramine pressor dose (PD30).

  • Subjects undergo a washout period.

  • Subjects are randomized to receive either the test RIMA or a placebo for a specified period (e.g., 7-14 days).

  • On the final day of treatment, a post-treatment tyramine challenge is conducted, starting with a low dose of tyramine and escalating until the PD30 is reached.

  • Blood pressure and heart rate are monitored at regular intervals throughout the tyramine challenge.

  • The potentiation factor is calculated as the ratio of the PD30 before and after treatment with the RIMA. A lower potentiation factor indicates a lower risk of tyramine-induced hypertensive crisis.

Visualizations

Signaling Pathway of MAO-A Inhibition

MAO_A_Signaling_Pathway Monoamines Monoamines (Serotonin, Norepinephrine, Dopamine) MAOA Monoamine Oxidase A (MAO-A) Monoamines->MAOA Metabolized by SynapticCleft Increased Monoamine Concentration in Synaptic Cleft Monoamines->SynapticCleft Accumulates when MAO-A is inhibited Aldehydes Inactive Aldehyde Metabolites MAOA->Aldehydes Produces RIMA Reversible Inhibitor of MAO-A (RIMA) (e.g., this compound) RIMA->MAOA Reversibly Inhibits NeuronalSignaling Enhanced Neuronal Signaling SynapticCleft->NeuronalSignaling Leads to

Caption: MAO-A Inhibition Pathway.

Experimental Workflow for RIMA Characterization

RIMA_Characterization_Workflow start Start: New RIMA Candidate (e.g., this compound) in_vitro In Vitro Studies: MAO-A and MAO-B Inhibition Assays start->in_vitro ic50 Determine IC50 Values and Selectivity Index in_vitro->ic50 in_vivo In Vivo Animal Studies: Pharmacokinetics (ADME) and Pharmacodynamics ic50->in_vivo pk_pd Establish Dose-Response Relationship and Safety Profile in_vivo->pk_pd clinical Clinical Trials (Human): Phase I: Safety and Tolerability Tyramine Pressor Assay pk_pd->clinical phase2 Phase II/III: Efficacy in Depression and Further Safety Evaluation clinical->phase2 end End: Regulatory Submission and Market Approval phase2->end

Caption: RIMA Characterization Workflow.

References

A Comparative Review of Metralindole and Classic MAOIs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of Metralindole, a reversible inhibitor of monoamine oxidase A (RIMA), and classic irreversible monoamine oxidase inhibitors (MAOIs) such as phenelzine, tranylcypromine, and isocarboxazid, reveals significant differences in their biochemical profiles, mechanisms of action, and potential clinical implications. This guide synthesizes available experimental data to provide a comparative overview for researchers and professionals in drug development.

This compound, also known as Inkazan, is a reversible and selective inhibitor of monoamine oxidase A (MAO-A).[1][2][3] It is structurally and pharmacologically related to other RIMAs like pirlindole and tetrindole.[2] In contrast, classic MAOIs, including phenelzine, tranylcypromine, and isocarboxazid, are non-selective and irreversibly inhibit both MAO-A and MAO-B.[4][5][6][7][8][9][10] This fundamental difference in their interaction with the MAO enzymes dictates their distinct pharmacological profiles and clinical considerations.

Mechanism of Action: A Tale of Two Inhibition Strategies

The primary mechanism of action for both this compound and classic MAOIs is the inhibition of monoamine oxidase, an enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[5][7][11] By inhibiting this enzyme, these drugs increase the synaptic availability of these neurotransmitters, which is believed to be the basis of their antidepressant effects.[11]

Classic MAOIs form a covalent bond with the MAO enzyme, leading to irreversible inactivation.[5][7] The enzyme's function is only restored upon the synthesis of new MAO, a process that can take several weeks.[4] This long-lasting effect contributes to their efficacy but also to a prolonged risk of drug and food interactions.

This compound, as a RIMA, binds to MAO-A in a reversible manner.[1][2][3] This means that the inhibition can be overcome by increased substrate concentrations, which has important implications for safety, particularly concerning the "cheese effect" induced by tyramine.

Quantitative Comparison of MAO Inhibition

CompoundMAO-A Inhibition (Ki/IC50)MAO-B Inhibition (Ki/IC50)Selectivity for MAO-AReversibility
Pirlindole (analog of this compound)~0.18-0.43 µM (IC50)[12]Slightly inhibited[12]SelectiveReversible[1]
Tetrindole (analog of this compound)0.4 µM (Ki)[13][14][15]110 µM (Ki)[13][14][15]~275-foldReversible (for MAO-B), "tight-binding" or irreversible (for MAO-A)[14]
Phenelzine Potent inhibitor[16][17]Potent inhibitor[16][17]Non-selectiveIrreversible[4][5]
Tranylcypromine Potent inhibitor[7][18]Potent inhibitor[7][18]Non-selectiveIrreversible[7][18][19]
Isocarboxazid Potent inhibitor[6][8][20][21][22]Potent inhibitor[6][8][20][21][22]Non-selectiveIrreversible[6][21][22]

Experimental Protocols

Determination of MAO Inhibition (Ki and IC50 values)

A common method to determine the inhibitory potential of compounds on MAO-A and MAO-B is through in vitro enzyme inhibition assays. A representative protocol is as follows:

  • Enzyme Source: Recombinant human MAO-A and MAO-B enzymes or mitochondrial fractions isolated from tissues (e.g., rat brain).

  • Substrates: A radiolabeled or fluorogenic substrate specific for each enzyme isoform is used. For MAO-A, serotonin or kynuramine can be used. For MAO-B, phenylethylamine or benzylamine are common substrates.

  • Incubation: The enzyme is pre-incubated with various concentrations of the inhibitor (e.g., this compound, phenelzine) for a defined period.

  • Reaction Initiation: The substrate is added to initiate the enzymatic reaction.

  • Detection: The formation of the product is measured over time using appropriate detection methods, such as liquid scintillation counting for radiolabeled products or fluorescence spectroscopy for fluorogenic products.

  • Data Analysis: The rate of product formation is calculated, and the concentration of the inhibitor that causes 50% inhibition of enzyme activity (IC50) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, especially for competitive inhibitors.[19]

Tyramine Pressor Response Assay in Conscious Rats

This in vivo experiment is crucial for assessing the potential for the "cheese effect," a hypertensive crisis resulting from the potentiation of tyramine's pressor effects by MAOIs. A general protocol is described below:

  • Animal Model: Conscious, normotensive male Wistar rats are often used.[]

  • Drug Administration: The test compound (e.g., this compound, tranylcypromine) is administered to the rats, typically via oral gavage or intraperitoneal injection.

  • Tyramine Challenge: After a predetermined time to allow for drug absorption and action, a solution of tyramine is administered orally or intravenously.[][24]

  • Blood Pressure Monitoring: Arterial blood pressure is continuously monitored through a catheter implanted in the carotid artery or another major artery.[]

  • Data Analysis: The primary endpoint is the potentiation of the pressor response to tyramine, which can be quantified by measuring the increase in systolic blood pressure or the area under the blood pressure curve.[24] A comparative analysis is made between the pressor response in animals treated with the test compound and a control group.

A study by Andreeva et al. (1991) directly compared the influence of pyrazidol (pirlindole), inkazan (this compound), and other MAOIs on the pressor effect of tyramine in conscious rats. The abstract of this Russian-language article indicates that both pirlindole and this compound increased the pressor effect of orally administered tyramine. Notably, the potentiation of tyramine's action was more prolonged with moclobemide (another RIMA) and less prolonged with this compound.

Signaling Pathways and Experimental Workflows

The inhibition of MAO-A by this compound or classic MAOIs leads to an increase in the cytosolic concentrations of monoamine neurotransmitters in the presynaptic neuron. This, in turn, enhances the packaging of these neurotransmitters into synaptic vesicles and their subsequent release into the synaptic cleft upon neuronal firing. The elevated levels of serotonin, norepinephrine, and dopamine in the synapse then act on their respective postsynaptic receptors, initiating a cascade of downstream signaling events that are thought to underlie the therapeutic antidepressant effects.

MAO_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Monoamines Monoamines (Serotonin, Norepinephrine, Dopamine) MAO_A Monoamine Oxidase A (MAO-A) Monoamines->MAO_A Degradation Vesicles Synaptic Vesicles Monoamines->Vesicles Packaging This compound This compound (RIMA) This compound->MAO_A Reversible Inhibition Classic_MAOIs Classic MAOIs (Phenelzine, Tranylcypromine) Classic_MAOIs->MAO_A Irreversible Inhibition Released_Monoamines Increased Monoamines Vesicles->Released_Monoamines Exocytosis Receptors Postsynaptic Receptors (5-HT, NE, DA Receptors) Released_Monoamines->Receptors Binding Signaling Downstream Signaling (e.g., cAMP, PKA, CREB) Receptors->Signaling Response Therapeutic Antidepressant Effect Signaling->Response

Figure 1: Simplified signaling pathway of MAO-A inhibition.

The experimental workflow for comparing the tyramine pressor effect of different MAOIs can be visualized as follows:

Tyramine_Pressor_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_challenge Tyramine Challenge cluster_measurement Data Acquisition & Analysis Animals Conscious Rats Catheter Arterial Catheter Implantation Animals->Catheter Control Vehicle Control Catheter->Control Metralindole_Group This compound Administration Catheter->Metralindole_Group Classic_MAOI_Group Classic MAOI Administration Catheter->Classic_MAOI_Group Tyramine Oral/IV Tyramine Administration Control->Tyramine Metralindole_Group->Tyramine Classic_MAOI_Group->Tyramine BP_Monitor Continuous Blood Pressure Monitoring Tyramine->BP_Monitor Data_Analysis Calculate Pressor Response (Δ Systolic BP, Area Under Curve) BP_Monitor->Data_Analysis Comparison Compare Potentiation between Groups Data_Analysis->Comparison

Figure 2: Workflow for tyramine pressor response experiment.

Conclusion

This compound, as a reversible and selective MAO-A inhibitor, presents a distinct pharmacological profile compared to classic, non-selective, and irreversible MAOIs. The key differentiator lies in its reversibility, which, as suggested by comparative animal data, may lead to a less prolonged potentiation of the tyramine pressor effect, potentially translating to a lower risk of the "cheese effect." However, a significant gap in the literature exists regarding the clinical efficacy of this compound. While classic MAOIs have a well-established, albeit last-resort, role in treating severe and treatment-resistant depression, the clinical utility of this compound remains to be fully elucidated through rigorous clinical trials. Future research should focus on obtaining precise inhibitory constants for this compound and conducting head-to-head clinical trials to definitively establish its efficacy and safety profile in comparison to classic MAOIs and other antidepressant classes.

References

Benchmarking Metralindole's Potency Against Novel Monoamine Oxidase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Potency of MAO-A Inhibitors

Monoamine oxidase A (MAO-A) is a critical enzyme in the metabolic degradation of key neurotransmitters, including serotonin and norepinephrine. Its inhibition can lead to increased synaptic availability of these neurotransmitters, a mechanism central to the action of many antidepressant medications. Metralindole, also known as Inkazan, was investigated in Russia as a potential antidepressant and is structurally and pharmacologically related to pirlindole.[1]

While a precise IC50 or Ki value for this compound's inhibition of MAO-A could not be identified in the available literature, a comparative study by Andreeva et al. (1991) investigated the pressor effect of tyramine in the presence of this compound (Inkazan), pirlindole, and moclobemide.[2][3] The potentiation of the pressor effect of tyramine is an indicator of MAO-A inhibition. The study concluded that moclobemide produced a more prolonged potentiation of tyramine action compared to this compound, suggesting differences in their inhibitory profiles.[2][3]

For a quantitative comparison, the following table summarizes the reported potency of several novel, reversible MAO-A inhibitors.

CompoundTargetPotency (IC50/Ki)Notes
This compound (Inkazan) MAO-AData not availableReversible inhibitor. Qualitative comparisons suggest it is a potent MAO-A inhibitor.
Pirlindole MAO-AIC50: 0.18 - 0.43 µMStructurally and pharmacologically similar to this compound.
Befloxatone MAO-AKi: 1.9 - 3.6 nMA potent and selective reversible MAO-A inhibitor.
Moclobemide MAO-A-A well-established reversible and selective MAO-A inhibitor.
Minaprine MAO-AIC50: ~1 mM (in vitro)Weak in vitro affinity, but behaves as a more potent, short-acting MAO-A inhibitor ex vivo.
Cimoxatone MAO-AData not availableA reversible, tight-binding inhibitor of MAO-A.
Toloxatone MAO-AData not availableA reversible inhibitor of MAO-A.

Note: IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) are measures of inhibitor potency. Lower values indicate greater potency. The values presented are from various sources and experimental conditions, and direct comparison should be made with caution.

Experimental Protocols

The determination of an inhibitor's potency against MAO-A is crucial for its pharmacological characterization. A common and reliable method is the in vitro fluorometric assay.

In Vitro Fluorometric Assay for MAO-A Inhibition

This protocol outlines a general procedure for determining the IC50 value of a test compound against human recombinant MAO-A.

Materials:

  • Human recombinant MAO-A enzyme

  • MAO-A substrate (e.g., kynuramine or a proprietary fluorogenic substrate)

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

  • Test compound (inhibitor) at various concentrations

  • Positive control inhibitor (e.g., clorgyline)

  • Horseradish peroxidase (HRP)

  • Amplex® Red reagent (or similar H2O2 detection reagent)

  • 96-well black microplates

  • Fluorometric microplate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of the MAO-A enzyme, substrate, HRP, and Amplex Red reagent in assay buffer according to the manufacturer's instructions. Prepare serial dilutions of the test compound and the positive control.

  • Assay Reaction: a. To each well of a 96-well plate, add a solution containing the MAO-A enzyme and HRP. b. Add the test compound at various concentrations to the respective wells. Include wells for a positive control (known inhibitor) and a negative control (vehicle). c. Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme. d. Initiate the enzymatic reaction by adding the MAO-A substrate and Amplex Red reagent to all wells.

  • Data Acquisition: Immediately begin monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., ~530-560 nm excitation and ~590 nm emission for Amplex Red) using a fluorometric microplate reader. Record measurements at regular intervals for a specified duration (e.g., 30 minutes).

  • Data Analysis: a. Calculate the rate of reaction (increase in fluorescence over time) for each concentration of the test compound. b. Normalize the reaction rates to the negative control (100% activity). c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. d. Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic equation).

Visualizing the Mechanism and Workflow

To better understand the underlying processes, the following diagrams illustrate the MAO-A signaling pathway and the experimental workflow.

MAO_Inhibition_Pathway cluster_neuron Presynaptic Neuron cluster_inhibitor Inhibitor Action Neurotransmitter Serotonin / Norepinephrine MAO_A MAO-A Neurotransmitter->MAO_A Metabolism Metabolites Inactive Metabolites MAO_A->Metabolites This compound This compound This compound->MAO_A Inhibition

Caption: MAO-A Inhibition Signaling Pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) Plate Prepare 96-well Plate Reagents->Plate Add_Enzyme Add MAO-A Enzyme Plate->Add_Enzyme Add_Inhibitor Add Inhibitor (Test Compound) Add_Enzyme->Add_Inhibitor Preincubation Pre-incubate Add_Inhibitor->Preincubation Add_Substrate Add Substrate & Detection Reagent Preincubation->Add_Substrate Measure_Fluorescence Measure Fluorescence Add_Substrate->Measure_Fluorescence Calculate_Rates Calculate Reaction Rates Measure_Fluorescence->Calculate_Rates Plot_Data Plot Inhibition Curve Calculate_Rates->Plot_Data Determine_IC50 Determine IC50 Plot_Data->Determine_IC50

Caption: Experimental Workflow for MAO-A Inhibition Assay.

References

Safety Operating Guide

Personal protective equipment for handling Metralindole

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Metralindole

This compound, also known as Inkazan, is a reversible inhibitor of monoamine oxidase A (RIMA) that has been studied for its potential antidepressant properties.[1][2][3][4][5][6] As a pharmacologically active substance, it requires careful handling to prevent accidental exposure and ensure the safety of laboratory personnel.

Hazard Assessment and Personal Protective Equipment (PPE)

Given the bioactive nature of this compound, all work should be conducted in a designated area within a certified chemical fume hood to minimize inhalation risk. The primary hazards are anticipated to be skin, eye, and respiratory tract irritation, as well as systemic effects if absorbed, inhaled, or ingested.

Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound

Protection TypeSpecificationRationale
Hand Protection Nitrile gloves (minimum 5 mil thickness). Change gloves immediately if contaminated. Double gloving is recommended for handling concentrated solutions.To prevent skin contact and absorption. Indole-type compounds can cause skin irritation.[7]
Eye Protection ANSI Z87.1-compliant safety glasses with side shields. A face shield should be worn when handling larger quantities (>1g) or if there is a splash hazard.To protect eyes from dust particles and splashes of solutions. Chemical splashes can cause serious eye irritation.[7]
Skin and Body A fully buttoned, long-sleeved laboratory coat. Consider a chemically resistant apron when handling larger volumes of solutions.To protect skin and personal clothing from contamination.
Respiratory Not generally required when handling small quantities within a certified chemical fume hood. If a fume hood is not available or when handling powders outside of a containment system, a NIOSH-approved respirator with P100 (particulate) cartridges is mandatory.To prevent inhalation of the powdered compound. As a potent monoamine oxidase inhibitor, inhalation could lead to systemic pharmacological effects.[1][2][3][4][5][6]

Operational and Disposal Plans

Experimental Workflow for Handling this compound

The following workflow outlines the necessary steps for safely handling this compound from receipt to use in an experiment. Adherence to this workflow is critical for minimizing exposure risk.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup and Disposal Phase a Don Appropriate PPE (Gloves, Lab Coat, Safety Glasses) b Prepare Work Area (Chemical Fume Hood) a->b Step 1 c Assemble All Necessary Equipment (Spatula, Weigh Paper, Vials, Solvents) b->c Step 2 d Carefully Weigh this compound Powder c->d Step 3 e Prepare Stock Solution d->e Step 4 f Aliquot for Experimental Use e->f Step 5 g Decontaminate Glassware and Surfaces f->g Step 6 h Segregate and Dispose of Waste g->h Step 7 i Remove PPE and Wash Hands h->i Step 8

Caption: Experimental workflow for handling this compound.
Detailed Methodologies

Protocol for Weighing this compound Powder:

  • Ensure the analytical balance is inside a chemical fume hood or a powder containment hood.

  • Don double nitrile gloves, a lab coat, and safety glasses.

  • Use anti-static weigh paper or a small glass vial for weighing.

  • Use a dedicated, clean spatula.

  • Carefully transfer the desired amount of this compound, avoiding any creation of dust.

  • Close the primary container immediately after weighing.

  • Clean the spatula and the weighing area with a suitable solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.

Protocol for Preparing a Stock Solution:

  • Conduct this procedure entirely within a chemical fume hood.

  • Add the weighed this compound powder to an appropriately sized vial.

  • Using a calibrated pipette, add the desired solvent to the vial.

  • Cap the vial securely and mix by vortexing or sonicating until the solid is completely dissolved.

  • Clearly label the vial with the compound name, concentration, solvent, and date of preparation.

Waste Disposal Plan

Proper segregation and disposal of waste are crucial to prevent environmental contamination and accidental exposure.

G cluster_solid Solid Waste cluster_liquid Liquid Waste cluster_sharps Sharps Waste start This compound Waste Generated solid_waste Contaminated PPE (Gloves, Weigh Paper, Wipes) start->solid_waste liquid_waste Unused Solutions & Contaminated Solvents start->liquid_waste sharps_waste Contaminated Needles, Syringes, Pipette Tips start->sharps_waste solid_container Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Labeled Liquid Hazardous Waste Container (Halogenated or Non-halogenated as appropriate) liquid_waste->liquid_container sharps_container Puncture-Proof Sharps Container sharps_waste->sharps_container

Caption: Waste disposal pathway for this compound.

Disposal Protocol:

  • Solid Waste: All disposable items contaminated with this compound (e.g., gloves, weigh paper, paper towels) must be placed in a clearly labeled, sealed bag and disposed of in the solid chemical waste container.

  • Liquid Waste: Unused or waste solutions containing this compound should be collected in a dedicated, labeled hazardous waste container. Do not pour any solutions down the drain.

  • Sharps: Contaminated needles, syringes, or pipette tips must be disposed of in a designated sharps container.

Emergency Spill Response

Immediate and correct response to a spill is essential to prevent exposure.

G spill Spill Occurs evacuate Evacuate Immediate Area Alert Others spill->evacuate assess Assess Spill Size evacuate->assess small_spill Small Spill (<100mg or <10mL) assess->small_spill Small large_spill Large Spill (>100mg or >10mL) assess->large_spill Large cleanup Contain and Clean Spill Using Chemical Spill Kit small_spill->cleanup contact_ehs Contact Environmental Health & Safety (EHS) large_spill->contact_ehs dispose Dispose of Cleanup Materials as Hazardous Waste cleanup->dispose report Report Incident to Supervisor contact_ehs->report dispose->report

Caption: Logical workflow for this compound spill response.

Spill Cleanup Procedure (for small spills manageable by lab personnel):

  • Ensure you are wearing the appropriate PPE, including double nitrile gloves, lab coat, and eye protection.

  • For a solid spill, gently cover with a damp paper towel to avoid raising dust.

  • For a liquid spill, absorb with a chemical absorbent pad or vermiculite.

  • Wipe the area with a suitable solvent (e.g., 70% ethanol), working from the outside of the spill inward.

  • Collect all cleanup materials in a sealed bag and dispose of them as solid hazardous waste.

  • For large spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) office immediately.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.